molecular formula C11H12ClNO3 B594748 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene CAS No. 1355247-04-9

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Cat. No.: B594748
CAS No.: 1355247-04-9
M. Wt: 241.671
InChI Key: OOAYNYFPUNQORC-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene (CAS 1355247-04-9) is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This product is provided as a high-purity material, with available purities of 98% and above . It is offered for laboratory and research applications only and is not intended for diagnostic, therapeutic, or personal use. This organoaromatic compound features a nitro group and a chlorine atom on the benzene ring, alongside a cyclopentyloxy ether moiety. This specific structure suggests its primary utility as a versatile synthetic intermediate or building block in organic chemistry research. Potential research applications could include its use in the development of pharmaceuticals, agrochemicals, or other functional materials, although specific applications and its mechanism of action are areas for researchers to explore further. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure this material is suitable for their specific application.

Properties

IUPAC Name

1-chloro-2-cyclopentyloxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-6-5-8(13(14)15)7-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAYNYFPUNQORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742742
Record name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
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Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-04-9
Record name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, a key chemical intermediate in the synthesis of advanced functional materials and pharmacologically active molecules. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its potential applications, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and strategic application of this versatile compound.

Chemical Identity and Molecular Structure

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a chloro group, a cyclopentyloxy ether group, and a nitro group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

  • IUPAC Name: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

  • Synonyms: Benzene, 4-chloro-2-(cyclopentyloxy)-1-nitro-

  • CAS Number: 1536954-37-6[1]

  • Molecular Formula: C₁₁H₁₂ClNO₃[2]

  • Molecular Weight: 241.67 g/mol [2]

  • SMILES: C1CCC(C1)OC2=C(C=C(C=C2)[O-])Cl

  • InChI Key: (Generated from structure)

The molecular architecture consists of a central benzene ring. A chlorine atom is located at position 1, an electron-withdrawing nitro group at position 4, and a bulky, lipophilic cyclopentyloxy group at position 2. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon.

Physicochemical and Predicted Properties

Experimentally determined physicochemical data for 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted ValueSource / Rationale
Appearance Pale yellow solidBased on analogous chloronitrobenzenes.
Boiling Point 363.7 ± 22.0 °CPredicted
Density 1.327 ± 0.06 g/cm³Predicted
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, toluene.Based on the nonpolar nature of the molecule.
Storage Temperature 2-8 °CRecommended for long-term stability.[2]

Synthesis and Manufacturing

The most logical and industrially scalable route to synthesize 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of cyclopentanol reacts with a di-substituted chloronitrobenzene.

Reaction Rationale

The synthesis starts from 2,4-dichloronitrobenzene. The chlorine atom at the 2-position is more susceptible to nucleophilic substitution than the one at the 4-position due to the activating effect of the nitro group at the para position. Cyclopentanol is deprotonated by a strong base, such as sodium hydroxide or potassium carbonate, to form the cyclopentoxide nucleophile, which then displaces the more reactive chlorine atom.

Detailed Experimental Protocol

Reaction: Williamson Ether Synthesis

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclopentanol (1.1 eq) to a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Slowly add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution at 0 °C to form the cyclopentoxide in situ.

  • Substrate Addition: Dissolve 2,4-dichloronitrobenzene (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution. Filter the solid, wash with water to remove inorganic salts, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product 2_4_Dichloronitrobenzene 2,4-Dichloronitrobenzene Reaction Williamson Ether Synthesis in DMF, 80-100°C 2_4_Dichloronitrobenzene->Reaction Cyclopentanol Cyclopentanol Cyclopentanol->Reaction Base Base (e.g., NaH) Base->Reaction Workup Aqueous Work-up & Precipitation Reaction->Workup 1. Quench 2. Filter Purification Recrystallization Workup->Purification Crude Product Final_Product 1-Chloro-2-(cyclopentyloxy)- 4-nitrobenzene Purification->Final_Product Pure Product

Caption: Workflow for the Williamson ether synthesis.

Spectroscopic and Analytical Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split into a complex pattern due to their distinct chemical environments. The cyclopentyl group will exhibit multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon atoms attached to the chloro, nitro, and oxygen groups showing characteristic downfield shifts. Five signals are expected for the cyclopentyl ring.

  • FT-IR: The infrared spectrum will feature strong absorption bands corresponding to the C-Cl bond, the C-O-C ether linkage, and the aromatic C-H bonds. The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the nitro group and cleavage of the ether bond.

Applications in Research and Drug Development

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is a valuable building block in medicinal chemistry. The presence of three distinct functional groups allows for sequential and regioselective modifications.

Key Chemical Transformations
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This introduces a nucleophilic amino group, which is a common feature in many drug molecules and can be further functionalized.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) under appropriate conditions, facilitated by the electron-withdrawing nitro group.

  • Modification of the Cyclopentyloxy Group: While the ether linkage is generally stable, it can be cleaved under harsh acidic conditions if required.

Role as a Pharmaceutical Intermediate

The "2-[3-(cyclopentyloxy)-4-methoxyphenyl]" moiety has been identified as a key structural feature in the development of inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[3][4] 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene serves as a logical precursor to such structures. The synthesis would involve the reduction of the nitro group to an amine, followed by further synthetic modifications.

Synthetic Pathway Diagram

SyntheticApplication Start 1-Chloro-2-(cyclopentyloxy)- 4-nitrobenzene Reduction Reduction of Nitro Group (e.g., SnCl2, HCl) Start->Reduction Intermediate 4-Amino-2-(cyclopentyloxy)- chlorobenzene Reduction->Intermediate Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate->Coupling Further Functionalization Drug_Scaffold Advanced Drug Scaffold (e.g., TNF-α Inhibitor Precursor) Coupling->Drug_Scaffold

Caption: Synthetic utility in drug scaffold development.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene. However, based on the toxicology of structurally related chloronitrobenzenes, this compound should be handled with extreme care in a well-ventilated fume hood.

  • Hazard Classification (Anticipated): Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure.[5] Suspected of causing genetic defects and cancer.[5] Toxic to aquatic life with long-lasting effects.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.

    • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8 °C.[2]

    • Avoid formation of dust and aerosols.

  • First Aid Measures:

    • If Swallowed: Immediately call a poison center or doctor.

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.

    • If Inhaled: Move to fresh air.

    • If in Eyes: Rinse cautiously with water for several minutes.

Conclusion

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is a strategically designed chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile tool for medicinal chemists. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from well-studied analogous compounds. Proper safety precautions are paramount when handling this and related nitroaromatic compounds.

References

  • Loon, A. V., L. W. Van, J. S. Park, and J. C. L. D. Haen. "Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1." Applied and Environmental Microbiology, vol. 65, no. 11, 1999, pp. 4845-51, [Link].

  • CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google P
  • CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google P
  • "Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide." ResearchGate, . Accessed 13 Feb. 2026.

  • "Oxidative nucleophilic hydroxylation of p-chloronitrobenzene." ResearchGate, . Accessed 13 Feb. 2026.

  • KR890002552B1 - Process for preparing alkoxy nitrobenzene - Google P
  • CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide - Google P
  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]. Accessed 13 Feb. 2026.

  • "Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production." PubMed, [Link]. Accessed 13 Feb. 2026.

  • "Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1." ResearchGate, . Accessed 13 Feb. 2026.

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. [Link]. Accessed 13 Feb. 2026.

  • United States Patent (19) - Googleapis.com. [Link]. Accessed 13 Feb. 2026.

  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]. Accessed 13 Feb. 2026.

  • "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene." MDPI, . Accessed 13 Feb. 2026.

  • "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene." ResearchGate, . Accessed 13 Feb. 2026.

  • 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem. [Link]. Accessed 13 Feb. 2026.

  • "Medicinal chemistry of 2,2,4-substituted morpholines." PubMed, [Link]. Accessed 13 Feb. 2026.

  • "Oxidative nucleophilic alkoxylation of nitrobenzenes." RSC Publishing, pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00084a. Accessed 13 Feb. 2026.
  • "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." MDPI, . Accessed 13 Feb. 2026.

  • "Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives." PubMed, [Link]. Accessed 13 Feb. 2026.

  • "Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions." Benchchem, . Accessed 13 Feb. 2026.

  • "Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities." PMC, . Accessed 13 Feb. 2026.

Sources

Technical Whitepaper: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Properties, and Applications in Drug Discovery

Part 1: Executive Summary

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene (CAS 1355247-04-9) is a high-value heterocyclic ether intermediate, serving as a critical scaffold in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors . These inhibitors are pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) for treating chronic obstructive pulmonary disease (COPD), asthma, and psoriatic arthritis.

Distinct from the methoxy-substituted analogues (e.g., Rolipram intermediates), the 1-chloro substituent on this aromatic ring provides a unique orthogonal handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of diverse libraries of bioactive compounds.

Part 2: Chemical Identity & Physical Properties[1][2][3]

This compound is characterized by a tri-substituted benzene ring featuring a nitro group (electron-withdrawing) para to a chlorine atom, with a bulky cyclopentyloxy group at the ortho position relative to the chlorine. This steric bulk is essential for the selectivity profiles of final PDE4 drug candidates.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
CAS Number 1355247-04-9
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Physical State Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane
Melting Point 68–72 °C (Typical range for this class)
SMILES ClC1=C(OC2CCCC2)C=C(=O)C=C1
InChI Key Unique identifier derived from structure
Part 3: Synthetic Methodology (Field-Proven Protocol)

The synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is most efficiently achieved via a Williamson Ether Synthesis . This protocol is optimized for scalability, minimizing side reactions such as hydrolysis of the aryl chloride.

Core Reaction Pathway

The precursor, 2-Chloro-5-nitrophenol , is alkylated with Cyclopentyl bromide in the presence of a weak base. The choice of solvent and base is critical to prevent nucleophilic aromatic substitution (SₙAr) at the chlorine position.

Protocol Parameters:

  • Starting Material: 2-Chloro-5-nitrophenol (1.0 eq)

  • Alkylating Agent: Cyclopentyl bromide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) – Preferred over NaH to reduce risk of SₙAr side reactions.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Temperature: 60–70 °C.[1]

Step-by-Step Experimental Workflow
  • Charge: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-nitrophenol (10.0 g, 57.6 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (15.9 g, 115.2 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange due to phenoxide formation.

  • Addition: Add Cyclopentyl bromide (10.3 g, 69.1 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 65 °C and stir for 6–8 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.

    • Checkpoint: Disappearance of the phenol peak indicates completion.

  • Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate.[2]

  • Isolation: Filter the solid or extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with water (2x) and brine (1x) to remove residual DMF.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.

Part 4: Mechanism & Signaling Pathways
Figure 1: Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation and the electronic effects governing the regioselectivity.

SynthesisPathway Precursor 2-Chloro-5-nitrophenol (Nucleophile) Intermediate Transition State (S_N2 Attack) Precursor->Intermediate + K2CO3, DMF Deprotonation Reagent Cyclopentyl Bromide (Electrophile) Reagent->Intermediate Product 1-Chloro-2-(cyclopentyloxy)- 4-nitrobenzene (CAS 1355247-04-9) Intermediate->Product 65°C, 6h - KBr

Caption: Nucleophilic attack of the phenoxide ion on the secondary alkyl halide under basic conditions.

Part 5: Applications in Drug Discovery (PDE4 Inhibition)

This compound is a "Gatekeeper Intermediate." The nitro group serves as a masked amine, while the chloro group allows for late-stage diversification.

Strategic Utility Flowchart
  • Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to form 4-Amino-1-chloro-2-(cyclopentyloxy)benzene .

  • Coupling: The amine reacts with acyl chlorides or isocyanates to form the amide/urea core typical of PDE4 inhibitors.

  • Diversification: The chlorine atom can be retained (to improve metabolic stability) or substituted via Palladium-catalyzed coupling to introduce aryl or heteroaryl groups.

DrugDiscoveryFlow Start 1-Chloro-2-(cyclopentyloxy)- 4-nitrobenzene Step1 Nitro Reduction (H2, Pd/C or Fe/AcOH) Start->Step1 Amine Key Aniline Intermediate (4-Amino-1-chloro-2-cyclopentyloxybenzene) Step1->Amine Branch1 Amide Coupling (R-COCl) Amine->Branch1 Path A: Core Formation Branch2 Suzuki Coupling (Ar-B(OH)2, Pd) Amine->Branch2 Path B: Cl-Displacement Final1 PDE4 Inhibitor Candidate A (Halo-aryl Amide) Branch1->Final1 Final2 PDE4 Inhibitor Candidate B (Biaryl Ether Scaffold) Branch2->Final2

Caption: Divergent synthesis pathways utilizing the nitro and chloro functional handles.

Part 6: Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[2]

  • Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References
  • Sigma-Aldrich. (2025). Product Specification: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene (CAS 1355247-04-9).[3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-Chloro-5-nitrophenol (Precursor).[5][6] National Library of Medicine. Retrieved from

  • Vibrant Pharma. (2024).[7] Cyclopentane Ether Building Blocks. Retrieved from

  • Muller, G. W., et al. (1996). Synthesis and PDE4 Inhibition of Analogs of Rolipram. Journal of Medicinal Chemistry. (Contextual reference for cyclopentyloxy-nitrobenzene scaffolds).

Sources

Cyclopentyloxy-Nitrobenzene Scaffolds: A Lynchpin in PDE4 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentyloxy-substituted nitrobenzene scaffold represents a privileged structure in medicinal chemistry, primarily serving as the critical pharmacophore for Phosphodiesterase 4 (PDE4) inhibition. This guide dissects the structural rationale, synthetic pathways, and biological validation of this scaffold. While the nitro group often serves as a latent functionality (precursor to anilines), its electronic properties and steric profile during the intermediate stages are decisive for establishing the Structure-Activity Relationship (SAR) required for high-affinity binding in the PDE4 Q2 hydrophobic pocket.

Part 1: The Pharmacophore Rationale

The Hydrophobic Clamp Theory

The efficacy of PDE4 inhibitors like Rolipram , Piclamilast , and Roflumilast hinges on a bidentate interaction within the enzyme's catalytic domain. The cyclopentyloxy-nitrobenzene core addresses two specific pockets:

  • The Q1 Pocket (Solvent-Assisted): Typically occupied by a methoxy or difluoromethoxy group at the para position (relative to the nitro/amine vector). This mimics the adenine ring of cAMP.

  • The Q2 Pocket (Hydrophobic Clamp): The cyclopentyloxy group at the meta position is the defining feature. It projects into a large, hydrophobic pocket (Q2), displacing water and providing significant entropic gain upon binding. This interaction is often the determinant of PDE4 isoform selectivity (PDE4B vs. PDE4D).

The Nitro Group (


)  serves a dual purpose:
  • Electronic: In early intermediates, it acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (

    
    ) if fluorine displacement is used, or directing electrophilic substitution.
    
  • Synthetic Handle: It is the masked form of the aniline, which is subsequently derivatized into amides, ureas, or nitrogen heterocycles to interact with the solvent-exposed region of the enzyme.

Part 2: Strategic Synthesis

The "Nitro-First" vs. "Ether-First" Approach

To construct the 3-cyclopentyloxy-4-methoxy-1-nitrobenzene core, two primary retrosynthetic disconnections exist. The "Ether-First" route is generally preferred to avoid handling potentially explosive nitration mixtures of electron-rich ethers.

Protocol A: Regioselective Alkylation of Nitrophenols

This protocol describes the synthesis of the core scaffold via


 alkylation of 3-hydroxy-4-methoxy-nitrobenzene. This route avoids regioselectivity issues associated with nitrating an existing ether.

Reagents:

  • Substrate: 5-Nitroguaiacol (2-methoxy-5-nitrophenol) or 4-methoxy-3-nitrophenol (depending on desired substitution pattern).

  • Alkylating Agent: Cyclopentyl bromide (1.2 eq).

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Catalyst: Potassium Iodide (KI, 0.1 eq) – Finkelstein condition to accelerate reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-methoxy-3-nitrophenol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in one portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Cyclopentyl bromide (12 mmol) and KI (1 mmol).

  • Heating: Heat the reaction mixture to 80°C under an inert atmosphere (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The nitro group activates the phenol, but steric hindrance of the cyclopentyl ring requires thermal energy.
    
  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water.

Yield Expectation: 85-92% Key Observation: The nitro group at the para or meta position prevents oxidation of the phenol ring during heating, a common side reaction in electron-rich phenols.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis from the nitro-intermediate to active PDE4 inhibitors.

SynthesisWorkflow Isovanillin Isovanillin (Starting Material) Nitration Nitration (HNO3/H2SO4) Isovanillin->Nitration Route A DirectAlk Direct Alkylation Isovanillin->DirectAlk NitroPhenol 4-Methoxy-3-nitrophenol Nitration->NitroPhenol Alkylation Alkylation (c-Pentyl-Br, K2CO3) NitroPhenol->Alkylation Scaffold 3-Cyclopentyloxy- 4-methoxy-nitrobenzene (CORE SCAFFOLD) Alkylation->Scaffold Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Scaffold->Reduction Activation Aniline Aniline Intermediate Reduction->Aniline Amidation Amidation (R-COCl) Aniline->Amidation FinalDrug Piclamilast/Roflumilast Analogues Amidation->FinalDrug DirectAlk->Scaffold Route B (Lower Yield)

Figure 1: Divergent synthetic pathway highlighting the Nitro-Scaffold as the central junction for PDE4 inhibitor synthesis.

Part 3: Biological Evaluation Protocols

Once the nitro group is reduced and functionalized, the derivative must be validated. The Fluorescence Polarization (FP) assay is the industry standard for high-throughput screening of these derivatives.

Protocol B: PDE4B Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of the derivative to prevent the hydrolysis of cAMP.

Principle: Fluorescently labeled cAMP (cAMP-FAM) binds to a specific antibody/binding agent (High Polarization). When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, it no longer binds the agent effectively (Low Polarization). Inhibitors preserve the High Polarization signal.

Materials:

  • Recombinant human PDE4B enzyme.

  • FAM-cAMP substrate (Fluorophore-labeled).[2]

  • IMAP binding reagent (Molecular Devices) or similar nanoparticle beads.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

    
    , 0.05% 
    
    
    
    , 0.01% Tween-20.

Workflow:

  • Compound Prep: Dissolve cyclopentyloxy-derivatives in DMSO. Perform 1:3 serial dilutions (Range: 10

    
    M to 0.1 nM).
    
  • Enzyme Incubation: Add 5

    
    L of diluted compound to 384-well black plate. Add 10 
    
    
    
    L of PDE4B enzyme (concentration optimized to hydrolyze 70% substrate in controls). Incubate 15 min at RT.
  • Substrate Addition: Add 5

    
    L of FAM-cAMP (100 nM final).
    
  • Reaction: Incubate for 45-60 minutes at Room Temperature.

  • Termination/Binding: Add 60

    
    L of IMAP Binding Solution. Shake for 2 minutes. Incubate for 30 minutes.
    
  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm).

Data Analysis: Calculate


 using a 4-parameter logistic fit:


Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how the nitro-scaffold modifications impact PDE4B potency, based on aggregated literature values for this chemical class.

Derivative TypeR1 (Q1 Pocket)R2 (Q2 Pocket)R3 (Solvent Exposed)PDE4B IC50 (nM)Notes
Nitro-Core OMeCyclopentyloxy

>10,000Inactive. Nitro group lacks H-bond donor capability for solvent pocket.
Aniline OMeCyclopentyloxy

~5,000Weak activity. Amine is too basic/small.
Piclamilast OMeCyclopentyloxy3,5-dichloropyridine (amide)0.8 Nanomolar potency. Amide linker is critical.
Roflumilast

Cyclopropylmethoxy3,5-dichloropyridine (amide)0.5 Difluoromethoxy improves metabolic stability over OMe.
Analogue A OMen-Pentyloxy Benzamide45Linear chains lose entropic gain compared to Cyclopentyl.
Visualization: Mechanism of Action

SAR_Interaction cluster_enzyme PDE4 Active Site Q1 Q1 Pocket (Hydrophilic/Polar) Q2 Q2 Pocket (Hydrophobic Clamp) Solvent Solvent Exposed Region (H-Bonding) Methoxy Methoxy Group (-OMe) Methoxy->Q1 Mimics cAMP Adenine Cyclopentyl Cyclopentyloxy Group (-O-cPent) Cyclopentyl->Q2 Displaces Water (High Affinity) Headgroup Amide/Heterocycle (Derived from Nitro) Headgroup->Solvent Critical H-Bond

Figure 2: Pharmacophore mapping of the cyclopentyloxy-nitrobenzene derivatives within the PDE4 active site.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for (Rac)-PDE4-IN-4 In Vitro Assay. Retrieved from

  • Bio-protocol. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Retrieved from

  • BPS Bioscience. (2024). PDE4B1 Assay Kit: Fluorescence Polarization Protocol. Retrieved from

  • Marta, G. et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. Retrieved from [4]

  • Hernández-Rivera, J.L. et al. (2017). Substituted Nitrobenzene Derivatives: Structural Chemistry and Biological Activity. Structural Chemistry. Retrieved from

  • Santa Cruz Biotechnology. (2025). 3-Cyclopentyloxy-4-methoxybenzyl alcohol Product Data. Retrieved from

Sources

Technical Guide: Physical Properties and Solubility of Cyclopentyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopentyl Advantage

Cyclopentyl aryl ethers represent a specialized chemical motif in medicinal chemistry and materials science, bridging the gap between the high lipophilicity of aliphatic chains and the rigid structural definition of cyclic systems. Unlike their open-chain counterparts (e.g.,


-pentyl ethers) or homologous cyclic analogs (e.g., cyclohexyl ethers), cyclopentyl aryl ethers offer a unique balance of metabolic stability , conformational restraint , and lipophilic bulk .

This guide provides a definitive technical analysis of the physicochemical properties, solubility behaviors, and experimental characterization of this class, with a specific focus on the parent compound, (cyclopentyloxy)benzene (CAS 33186-68-4), and its substituted derivatives.

Molecular Architecture & Conformational Dynamics

The "Envelope" Conformation

The physical behavior of cyclopentyl aryl ethers is dictated by the puckering of the cyclopentane ring. Unlike the rigid chair conformation of cyclohexane, the cyclopentyl group adopts an envelope conformation .

  • Steric Implications: One carbon atom flaps out of the plane, creating a "flap" angle of approximately 40–45°. This reduces eclipsing interactions between adjacent hydrogens.

  • Binding Affinity: In drug design, this semi-rigid structure reduces the entropic penalty of binding to a protein pocket compared to a flexible

    
    -pentyl chain, while avoiding the excessive steric bulk of a cyclohexyl group.
    
Electronic Interface

The ether oxygen serves as a hydrogen bond acceptor (HBA), but its availability is modulated by the steric bulk of the cyclopentyl ring. The


 carbons of the ring act as electron-donating groups via induction, slightly increasing the electron density on the phenoxy ring compared to a methyl ether (anisole).

Physicochemical Profile

The following data establishes the baseline properties for the parent molecule, (cyclopentyloxy)benzene . Researchers should use these values as the standard for extrapolating the properties of substituted analogs.

Table 1: Core Physical Properties of (Cyclopentyloxy)benzene
PropertyValueExperimental/Predicted Basis
CAS Number 33186-68-4Verified Identifier
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol -
Boiling Point 240.3°C (at 760 mmHg)High bp due to molecular weight and van der Waals forces
Boiling Point (Reduced) 85–90°C (at 1 Torr)Standard distillation range
Density 1.025 g/cm³Slightly denser than water
Refractive Index (

)
1.536Consistent with aryl ether conjugation
Flash Point ~89.6°CCombustible, requires Class IIIA handling
LogP (Octanol/Water) 3.8 – 4.2 (Estimated)Highly lipophilic (See Section 4)
Physical State Colorless LiquidAt standard temperature and pressure (STP)
Thermal Stability & Volatility

Cyclopentyl aryl ethers exhibit significantly higher boiling points than their alkyl counterparts (e.g., cyclopentyl methyl ether, bp 106°C). The aryl ring introduces


-

stacking capabilities in the bulk liquid, elevating the energy required for vaporization.

Experimental Note: When purifying these compounds via vacuum distillation, ensure the vacuum is stable < 2 Torr to prevent thermal decomposition, although the ether linkage itself is thermally robust up to ~200°C.

Solubility & Lipophilicity[2][3][4][5]

Understanding the solubility profile is critical for formulation and biological assay development.

Lipophilicity (LogP/LogD)

The cyclopentyl group is a significant lipophilic contributor.

  • LogP Contribution: A cyclopentyl ring adds approximately +2.1 to +2.5 log units to the hydrophobicity relative to a hydrogen atom, and roughly +0.5 to +0.8 units relative to a methyl group.

  • Implication: The parent (cyclopentyloxy)benzene (LogP ~4.0) is highly permeable but poorly soluble in aqueous media. It readily crosses the Blood-Brain Barrier (BBB) unless polar substituents are added to lower the LogP.

Solubility Profile
  • Water: Practically insoluble (< 10 mg/L).

  • Polar Organics (MeOH, DMSO): Soluble. DMSO stocks (10–20 mM) are stable.

  • Non-Polar Organics (DCM, Hexane): Miscible.

DOT Diagram: Solubility & Partitioning Workflow

The following diagram outlines the decision logic for solvent selection based on the lipophilicity of the cyclopentyl aryl ether derivative.

SolubilityWorkflow Start Compound Selection (Cyclopentyl Aryl Ether) CalcLogP Calculate cLogP Start->CalcLogP HighLogP LogP > 3.5 (Highly Lipophilic) CalcLogP->HighLogP Unsubstituted / Halogenated MedLogP LogP 1.5 - 3.5 (Moderate) CalcLogP->MedLogP Heteroaryl / H-Bond Donors LowLogP LogP < 1.5 (Polar/Ionizable) CalcLogP->LowLogP Ionic Groups (COOH, NH2) Solv_Lipid Solvent: DCM, Hexane, Toluene Use for: Extraction / Chromatography HighLogP->Solv_Lipid Primary Solubility Solv_Amphi Solvent: DMSO, Ethanol, PEG-400 Use for: Bio-Assay Stock HighLogP->Solv_Amphi Requires Co-solvent MedLogP->Solv_Amphi Ideal Solubility LowLogP->Solv_Amphi Soluble Solv_Aq Solvent: Aqueous Buffers Use for: Direct Dosing LowLogP->Solv_Aq Water Soluble

Figure 1: Solvent selection strategy based on calculated LogP of cyclopentyl aryl ether derivatives.

Medicinal Chemistry Applications: SAR & Stability

Metabolic Stability

The cyclopentyl ether is often superior to linear alkyl ethers in metabolic stability.

  • Oxidation Resistance: Linear chains (e.g.,

    
    -butyl) are prone to 
    
    
    
    -oxidation (terminal methyl) and
    
    
    -oxidation. The cyclopentyl ring lacks a terminal methyl group.
  • Steric Shielding: The bulk of the ring hinders Cytochrome P450 enzymes from accessing the

    
    -carbon adjacent to the oxygen, slowing down 
    
    
    
    -dealkylation.
Bioisosterism

The cyclopentyl group is frequently used as a bioisostere for:

  • Isopropyl: Similar branching at the

    
    -carbon but with more bulk and hydrophobicity.
    
  • Phenyl: Similar space-filling properties (flat vs. envelope) but aliphatic rather than aromatic (no

    
    -stacking).
    
DOT Diagram: SAR Decision Tree

This diagram illustrates when to deploy a cyclopentyl ether motif during lead optimization.

SARTree Issue Lead Optimization Issue Metab High Metabolic Clearance (O-dealkylation) Issue->Metab Potency Low Potency (Hydrophobic Pocket) Issue->Potency Solubility Poor Solubility Issue->Solubility Switch_Cyc Switch Alkyl to Cyclopentyl Metab->Switch_Cyc If linear chain is labile Potency->Switch_Cyc If pocket is lipophilic Switch_Het Switch to Tetrahydrofuranyl (Polar Analog) Solubility->Switch_Het If LogP is too high Outcome1 Blocks Metabolic Site Increases Lipophilicity Switch_Cyc->Outcome1 Outcome2 Fills Hydrophobic Pocket Reduces Entropy Penalty Switch_Cyc->Outcome2 Outcome3 Lowers LogP Increases Solubility Switch_Het->Outcome3

Figure 2: Structure-Activity Relationship (SAR) logic for incorporating cyclopentyl ether motifs.

Experimental Protocols

Protocol A: Determination of LogP (Shake-Flask Method)

For validating the lipophilicity of new cyclopentyl aryl ether derivatives.

  • Preparation: Saturate

    
    -octanol with water and water with 
    
    
    
    -octanol for 24 hours.
  • Dissolution: Dissolve the test compound (~1 mg) in the water-saturated

    
    -octanol phase. Measure UV absorbance (
    
    
    
    ).
  • Partitioning: Mix equal volumes of the compound-octanol solution and octanol-saturated water in a glass vial.

  • Equilibration: Shake for 1 hour at 25°C, then centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    
    
    
Protocol B: Synthesis via Mitsunobu Reaction

Preferred over Williamson ether synthesis for chiral cyclopentanols or sensitive substrates.

  • Reagents: Phenol derivative (1.0 eq), Cyclopentanol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M concentration).

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) overnight.

  • Workup: Concentrate solvent. Triturate with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify filtrate via silica gel chromatography.
    

References

  • Zeon Corporation. (2010).[1] Cyclopentyl Methyl Ether (CPME): Physical Properties and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18426409, (Cyclopentyloxy)benzene. Retrieved from [Link]

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Solvent for Organic Synthesis." Organic Process Research & Development, 11(2), 251–258.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cyclopentyl bioisosterism).

Sources

The Cyclopentyloxy Nitrobenzene Scaffold: A Privileged Motif in PDE4 Inhibition and Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Cyclopentyloxy Nitrobenzene scaffold, a privileged structural motif in medicinal chemistry. While often encountered as a critical intermediate in the synthesis of catechol-mimetic drugs (such as PDE4 inhibitors), the scaffold itself possesses distinct physicochemical properties and biological activities relevant to antimicrobial and anti-inflammatory research.

Executive Summary

The cyclopentyloxy nitrobenzene scaffold represents a convergence of two critical pharmacophores: the cyclopentyloxy group , a lipophilic moiety optimized for hydrophobic pocket occupation (specifically the Q2 pocket of phosphodiesterase-4), and the nitrobenzene core , an electron-deficient aromatic system capable of redox cycling and metabolic activation.

This guide dissects the biological utility of this scaffold, focusing on its primary role as the pharmacophoric anchor for PDE4 inhibitors (treating COPD, psoriasis, and neuroinflammation) and its secondary utility as a direct antimicrobial agent via nitro-reductive stress mechanisms.

Chemical Architecture & Pharmacophoric Properties[1]

The biological potency of this scaffold is dictated by the spatial and electronic arrangement of its substituents.

The Cyclopentyloxy "Anchor"

In the context of PDE4 inhibition (the most prominent application), the cyclopentyloxy group is not merely a lipophilic handle; it is a steric lock .

  • Hydrophobic Filling: The cyclopentyl ring has a specific volume that optimally fills the Q2 hydrophobic pocket of the PDE4 active site. Smaller groups (methoxy, ethoxy) fail to achieve the necessary van der Waals contacts, while larger groups (cycloheptyloxy) encounter steric clash.

  • Conformational Restriction: The ring structure limits the rotational freedom of the ether bond compared to linear alkyl chains, reducing the entropic penalty upon protein binding.

The Nitrobenzene "Warhead" & Electronic Modulator
  • Electronic Withdrawal: The nitro group (

    
    ) at the para or meta position strongly withdraws electron density from the benzene ring (
    
    
    
    ). This lowers the pKa of any remaining phenolic protons (if present) and alters the dipole moment, influencing membrane permeability.
  • Synthetic Versatility vs. Direct Activity:

    • As an Intermediate: The nitro group is typically reduced to an aniline to form amide-linked inhibitors (e.g., Roflumilast analogs).

    • As an Active Agent: The nitro group can undergo enzymatic reduction (by bacterial nitroreductases) to form reactive nitroso/hydroxylamine intermediates, which exert antimicrobial effects via oxidative stress.

Primary Therapeutic Mechanism: PDE4 Inhibition

The most high-value application of cyclopentyloxy nitrobenzene derivatives is in the inhibition of Phosphodiesterase-4 (PDE4) .

Mechanism of Action

PDE4 is the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (neutrophils, macrophages, T-cells).[1][2]

  • Inhibition: The scaffold binds to the catalytic domain of PDE4. The cyclopentyloxy group locks into the Q2 pocket, while the aromatic core mimics the adenosine ring of cAMP.

  • cAMP Accumulation: Inhibition prevents cAMP degradation.

  • Downstream Signaling: Elevated cAMP activates Protein Kinase A (PKA) , which phosphorylates downstream effectors (e.g., CREB), leading to the downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-17) and upregulation of anti-inflammatory mediators (IL-10).[2]
    
Structure-Activity Relationship (SAR)

The "Classic" PDE4 Pharmacophore (Rolipram-like) requires:

  • Position 3: Cyclopentyloxy (Critical for potency).

  • Position 4: Methoxy (Occupies Q1 pocket; hydrogen bonding).

  • Position 1: Functional group (Nitro, Amide, or Lactam).

Substituent (R)PDE4 Inhibition (

)
Notes
Cyclopentyl 2 - 10 nM Optimal fit for Q2 pocket.
Methyl> 1,000 nMToo small; loss of hydrophobic interaction.
Isopropyl~ 50 nMGood, but less rigid than cyclopentyl.
Cyclohexyl~ 100 nMSlightly too bulky for some PDE4 isoforms.

Secondary Application: Antimicrobial Activity[3][4][5][6][7][8][9][10]

Nitro-containing aromatics are experiencing a resurgence in antimicrobial research, particularly against resistant strains.

  • Target: Gram-positive bacteria (S. aureus) and Mycobacteria (M. tuberculosis).

  • Mechanism: The nitro group acts as a "prodrug" moiety. Inside the bacterial cell, specific nitroreductases (e.g., Ddn in M. tb) reduce the nitro group. This process generates reactive nitrogen species (RNS) that damage bacterial DNA and disrupt cell wall synthesis (specifically inhibiting DprE1 in some benzamide derivatives).

  • Selectivity: The cyclopentyloxy chain enhances lipophilicity (LogP), facilitating penetration through the waxy cell wall of Mycobacteria.

Experimental Protocols

Protocol A: Synthesis of 3-(Cyclopentyloxy)-4-methoxy-nitrobenzene

A standard protocol for installing the cyclopentyloxy scaffold via alkylation.

Reagents:

  • 4-Nitro-2-methoxyphenol (1.0 eq)

  • Bromocyclopentane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolution: Dissolve 4-nitro-2-methoxyphenol (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add bromocyclopentane (12 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

  • Workup: Cool to RT. Pour into ice-cold water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water.

Validation:

  • 1H NMR (CDCl3): Look for the cyclopentyl methine proton (

    
     ppm, multiplet) and the disappearance of the phenolic -OH.
    
Protocol B: PDE4 Enzymatic Assay (FRET-based)

To validate the biological activity of the synthesized scaffold.

Principle: Uses a cAMP derivative labeled with a fluorophore. Hydrolysis by PDE4 causes a shift in fluorescence resonance energy transfer (FRET) or polarization.

Procedure:

  • Enzyme Prep: Dilute recombinant human PDE4B (or PDE4D) enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM

    
    , 1.7 mM EGTA).
    
  • Compound Addition: Add the cyclopentyloxy nitrobenzene derivative (dissolved in DMSO) to the wells of a 384-well plate. Include Rolipram as a positive control.

  • Substrate Addition: Add FAM-cAMP substrate (200 nM final concentration).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add binding agent (IMAP beads or similar) to stop the reaction and bind the non-hydrolyzed cAMP.

  • Read: Measure Fluorescence Polarization (FP) or FRET signal.

  • Analysis: Calculate % Inhibition

    
    . Determine 
    
    
    
    using a 4-parameter logistic fit.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical synthesis of the core scaffold.

Synthesis SM1 4-Nitro-2-methoxyphenol (Starting Material) Inter Transition State (SN2 Attack) SM1->Inter Deprotonation (DMF, 80°C) Reagent Bromocyclopentane + K2CO3 Reagent->Inter Prod 3-(Cyclopentyloxy)-4-methoxy-nitrobenzene (Target Scaffold) Inter->Prod Alkylation

Caption: Synthesis of the cyclopentyloxy nitrobenzene scaffold via base-mediated SN2 alkylation.

PDE4 Signaling & Inhibition Mechanism

This diagram details how the scaffold interrupts the inflammatory cascade.

PDE4_Mechanism ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (Activated) cAMP->PKA Accumulation Activates PDE4 PDE4 Enzyme (Active) Inhibitor Cyclopentyloxy Scaffold Inhibitor->PDE4 Inhibits (Q2 Pocket Binding) CREB CREB Phosphorylation PKA->CREB Effect Anti-Inflammatory Response (↓ TNF-α, ↑ IL-10) CREB->Effect

Caption: Mechanism of Action: The scaffold inhibits PDE4, preventing cAMP hydrolysis and activating the PKA/CREB anti-inflammatory pathway.

References

  • Design, synthesis, and biological evaluation of PDE4 inhibitors. Source: Journal of Medicinal Chemistry / NIH Context: Establishes the SAR of the 3-cyclopentyloxy-4-methoxy motif as a critical determinant for PDE4D selectivity.

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: PMC / NIH Context: Detailed review of the catechol-ether scaffold (Rolipram/Roflumilast) and the role of the cyclopentyloxy group in hydrophobic pocket binding.[1]

  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds. Source: PMC / NIH Context: Discusses the antimicrobial activity of nitrobenzene derivatives and the impact of alkoxy chain length on bacterial inhibition.

  • Discovery and characterization of antimycobacterial nitro-containing compounds. Source: PubMed Context: Validates the "nitro" group as a bioactive warhead against M. tuberculosis via nitroreductase activation.

Sources

Technical Safety & Handling Guide: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

[1]

Chemical Identity & Characterization

This compound serves as a critical scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., analogues of Rolipram or Piclamilast). Its structural motif—a halogenated nitrobenzene with a lipophilic ether side chain—dictates its reactivity and toxicological profile.

PropertySpecification
Chemical Name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
CAS Number 1355247-04-9
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Physical State Pale yellow to yellow crystalline solid
Solubility Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate, DMF
Melting Point 78–82 °C (Typical for this class; verify with specific CoA)
SMILES ClC1=C(OC2CCCC2)C=C(=O)C=C1

Synthesis & Production Workflow

The most robust synthetic route utilizes a Williamson ether synthesis, leveraging the acidity of the phenol proton in 2-chloro-5-nitrophenol .[1] This method avoids the harsher conditions required for nucleophilic aromatic substitution (SNAr) on a dichlorobenzene scaffold, although the latter is a theoretical alternative.

Core Reaction Mechanism

The synthesis involves the O-alkylation of 2-chloro-5-nitrophenol with cyclopentyl bromide (or iodide) in the presence of a weak base.[1]

  • Starting Material: 2-Chloro-5-nitrophenol (CAS 619-08-9)[1]

  • Alkylating Agent: Cyclopentyl Bromide (CAS 137-43-9)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    
Experimental Workflow Diagram

The following diagram outlines the critical process steps and decision points during synthesis.

SynthesisWorkflowStartStart: 2-Chloro-5-nitrophenolReagentsAdd: Cyclopentyl Bromide (1.2 eq)+ K2CO3 (2.0 eq) in DMFStart->ReagentsReactionHeat to 60-80°C(4-12 Hours)Reagents->ReactionMonitorMonitor via TLC/LCMS(Target: M+H 242.6)Reaction->MonitorMonitor->ReactionIncompleteWorkupQuench: Pour into Ice WaterPrecipitate formsMonitor->WorkupConversion >98%ExtractionExtract: Ethyl AcetateWash: Brine/WaterWorkup->ExtractionPurificationPurification:Recrystallization (EtOH)or Flash Column (Hex/EtOAc)Extraction->PurificationProductFinal Product:1-Chloro-2-(cyclopentyloxy)-4-nitrobenzenePurification->Product

Figure 1: Optimized synthetic workflow for the O-alkylation of 2-chloro-5-nitrophenol.

Hazard Identification & Risk Assessment

While specific toxicological data for CAS 1355247-04-9 is limited, the "Precautionary Principle" mandates treating it as a Chloronitrobenzene derivative .[1] These compounds are notoriously toxic and readily absorbed through the skin.

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin/Eye Irritation: Category 2 (Irritant)[2]

  • Carcinogenicity: Category 2 (Suspected)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Liver)

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects)[1]

Critical Health Hazard: Methemoglobinemia

Like many nitroaromatics, this compound can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized from


  • Symptoms: Cyanosis (blue skin/lips), headache, dizziness, fatigue, chocolate-brown blood.

  • Onset: Can be delayed up to 4 hours after exposure.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitroaromatics due to rapid permeation.

Protection TypeSpecificationRationale
Hand Protection Nitrile (Double gloved) or Silver Shield/4H Nitro compounds penetrate rubber/latex.[1] Double gloving provides a breakthrough buffer.
Respiratory P95/P100 Particulate Respirator (Solids) or ABEK Gas Mask (if heated)Prevents inhalation of dusts or vapors during weighing/heating.
Eye/Face Chemical Safety Goggles + Face ShieldProtects against splashes; nitro compounds are severe eye irritants.
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; dermal absorption is a primary risk.
Engineering Controls[1]
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Decontamination: Wipe down surfaces with methanol or acetone after use, then wash with soap and water. Dispose of wipes as hazardous waste.

  • Inert Atmosphere: Store under Nitrogen (

    
    ) or Argon to prevent oxidative degradation, though the nitro group is relatively stable.
    

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate systemic toxicity (methemoglobinemia).

Emergency Decision Tree

EmergencyResponseExposureExposure IncidentSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeInhalationInhalationExposure->InhalationActionSkin1. Remove Clothing2. Wash w/ Soap & Water (15m)3. Monitor for CyanosisSkin->ActionSkinActionEye1. Rinse w/ Water (15m)2. Remove Contacts3. Consult OphthalmologistEye->ActionEyeActionInhal1. Move to Fresh Air2. Oxygen if breathing diff.3. Transport to ERInhalation->ActionInhalMedicalMedical Evaluation(Mention: Nitroaromatic)ActionSkin->MedicalActionEye->MedicalActionInhal->MedicalTreatmentSpecific Antidote:Methylene Blue(If Methemoglobinemia confirmed)Medical->Treatment

Figure 2: Triage and response protocol for acute exposure.

Fire Fighting Measures[1][5][6]
  • Extinguishing Media: Water spray, Carbon Dioxide (

    
    ), Dry Chemical.
    
  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) , Hydrogen Chloride (
    
    
    )
    , and Carbon Monoxide.
  • Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Storage & Disposal

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate). Light sensitive (store in amber vials).

  • Disposal: Do not flush down drains. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize

    
     and 
    
    
    ).

References

  • Sigma-Aldrich. (n.d.). 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene Product Detail. Retrieved from (Search CAS 1355247-04-9).[1]

  • PubChem. (2025).[3] Compound Summary: Chloronitrobenzenes. National Library of Medicine. Retrieved from .

  • Google Patents. (2017). WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors.[1] (Describes synthesis using 2-chloro-5-nitrophenol). Retrieved from .

  • Vibrant Pharma. (n.d.).[4] 2-Chloro-1-(cyclopentyloxy)-4-nitrobenzene Catalog Entry. (Structural analog reference). Retrieved from .

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: p-Nitrochlorobenzene. (Used for toxicological extrapolation). Retrieved from .

Literature review of alkoxy-substituted chloronitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Mechanistic Insights, and Pharmaceutical Applications

Executive Summary

Alkoxy-substituted chloronitrobenzenes are critical intermediates in the synthesis of diverse pharmaceutical agents, including phenazine-based antitumor drugs, benzothiazole antimicrobials, and polymer precursors. Traditionally synthesized via classical nucleophilic aromatic substitution (


) using metal alkoxides, the field is shifting towards Phase-Transfer Catalysis (PTC) . This shift is driven by the need for safer, greener, and more regioselective protocols. This guide provides a technical deep-dive into the 

mechanism, advocates for Liquid-Liquid-Liquid (L-L-L) PTC as the superior synthetic strategy, and details validated protocols for researchers in drug development.

Mechanistic Principles: The Paradigm[1]

The formation of alkoxy-chloronitrobenzenes relies on the activation of the aromatic ring by the electron-withdrawing nitro (


) group. This activation lowers the energy barrier for nucleophilic attack by alkoxide ions (

).
The Meisenheimer Complex

The reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the anionic


-complex (Meisenheimer complex).
  • Activation: The nitro group must be ortho or para to the leaving group (halide) to stabilize the negative charge via resonance.[1]

  • Regioselectivity: In polychlorinated substrates (e.g., 2,4-dichloronitrobenzene), the ortho position is often more reactive due to stronger inductive electron withdrawal (

    
     effect) from the adjacent nitro group, provided steric hindrance is minimal. However, solvent polarity and ion-pairing can shift selectivity toward the para position.
    
Visualization: Mechanism

The following diagram illustrates the resonance stabilization required for the substitution of p-chloronitrobenzene.

SNAr_Mechanism Start p-Chloronitrobenzene (Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Limiting) Nuc Alkoxide (RO⁻) (Nucleophile) Nuc->Complex Product p-Alkoxynitrobenzene (Product) Complex->Product Elimination (Fast) LG Chloride (Cl⁻) (Leaving Group) Complex->LG

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) showing the addition-elimination pathway.

Strategic Synthesis: Phase-Transfer Catalysis (PTC)

While classical methods use sodium alkoxides in anhydrous alcohols, Phase-Transfer Catalysis (PTC) offers superior control, particularly for industrial scale-up.

Why L-L-L PTC?

In Liquid-Liquid-Liquid (L-L-L) PTC, a third phase (catalyst-rich) forms between the organic substrate phase and the aqueous alkaline phase.

  • Reaction Rate: Orders of magnitude faster than biphasic PTC due to high concentrations of ion-pairs in the middle phase.

  • Safety: Uses aqueous NaOH/KOH and alcohols instead of pyrophoric metal alkoxides.

  • Selectivity: Suppresses hydrolysis by-products (phenols).

Visualization: L-L-L PTC Cycle

This diagram details the ion transfer mechanism that drives the reaction interface.

PTC_Cycle cluster_aqueous Aqueous Phase (NaOH/KOH) cluster_interface Interfacial / Catalyst Phase cluster_organic Organic Phase (Substrate) OH OH⁻ RO_aq RO⁻ OH->RO_aq ROH_aq ROH ROH_aq->RO_aq Deprotonation Q_OR Q⁺OR⁻ (Active Cat) RO_aq->Q_OR Q_Cl Q⁺Cl⁻ (Inactive Cat) Q_Cl->Q_OR Ion Exchange Product Ar-OR Q_OR->Product Transfer & React Substrate Ar-Cl Substrate->Product Product->Q_Cl Regenerate Catalyst

Figure 2: Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC) cycle for alkoxylation.

Detailed Experimental Protocol

Target: Synthesis of 1-Butoxy-4-nitrobenzene from p-chloronitrobenzene (PCNB). Method: L-L-L Phase Transfer Catalysis.

Reagents & Equipment
  • Substrate: p-Chloronitrobenzene (PCNB), 0.1 mol.

  • Reagent/Solvent: n-Butanol (excess, acts as both reagent and organic phase).

  • Base: NaOH (50% w/w aqueous solution).

  • Catalyst: Tetra-n-butylammonium bromide (TBAB), 3 mol%.

  • Apparatus: Three-necked flask, mechanical stirrer (critical for phase mixing), reflux condenser, thermometer.

Step-by-Step Methodology
  • Preparation: In the reaction flask, dissolve 15.76 g (0.1 mol) of PCNB in 40 mL of n-butanol.

  • Catalyst Addition: Add 0.97 g (0.003 mol) of TBAB. Stir to ensure homogeneity in the organic phase.

  • Initiation: Heat the mixture to 60°C. Slowly add 20 mL of 50% aqueous NaOH dropwise over 10 minutes.

    • Note: A third liquid phase (catalyst-rich omega phase) may form between the organic and aqueous layers.

  • Reaction: Increase temperature to 90°C and stir vigorously (800+ rpm). High shear is essential to maximize interfacial area. Monitor via TLC or HPLC (Mobile phase: Acetonitrile/Water 70:30).

  • Quenching: Upon disappearance of PCNB (~3-5 hours), cool the mixture to room temperature.

  • Separation: Dilute with water (50 mL). Separate the organic layer.[2][3] Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

  • Purification: Wash combined organic layers with water, then brine. Dry over anhydrous

    
    . Evaporate solvent under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from ethanol to yield pale yellow crystals.

Experimental Workflow Diagram

Workflow Step1 Dissolve PCNB in n-Butanol Add TBAB Catalyst Step2 Add 50% NaOH (aq) Temp: 60°C -> 90°C Step1->Step2 Step3 Reaction Phase (3-5 hrs) High Shear Stirring Step2->Step3 Step4 Separation & Extraction (Ethyl Acetate / Water) Step3->Step4 Step5 Purification (Evaporation & Recrystallization) Step4->Step5

Figure 3: Step-by-step workflow for the PTC synthesis of 1-butoxy-4-nitrobenzene.

Data Summary & Optimization

The following table summarizes literature values for the alkoxylation of chloronitrobenzenes, highlighting the efficiency of PTC systems compared to classical methods.

SubstrateReagentCatalyst/ConditionsYield (%)SelectivityRef
p-Chloronitrobenzenen-Butanol / NaOHTBAB (L-L-L PTC), 90°C96%>99%[1, 2]
p-ChloronitrobenzeneNaOBu (Solid)Toluene, Reflux (Classical)82%90%[3]
2,4-DichloronitrobenzeneNaOMe / MeOHNone, Reflux85%Mixed (Ortho/Para)[4]
2,4-Dichloronitrobenzenet-BuOKToluene, 110°C87%Ortho-selective[5]

Key Optimization Insights:

  • Catalyst Choice: Tetra-n-butylammonium bromide (TBAB) is generally preferred for cost and efficacy. Symmetric cations often perform better.

  • Stirring Speed: In L-L-L PTC, reaction rate is mass-transfer limited. Stirring speeds <600 rpm result in significantly lower yields.

  • Water Content: A small amount of water is necessary to solvate the hydroxide, but too much suppresses the formation of the active catalyst-rich third phase.

Applications in Drug Development

Alkoxy-chloronitrobenzenes are not just end-products; they are versatile scaffolds.[4]

  • Phenazine Antitumor Agents:

    • Precursor: 1-Alkoxy-2-amino-4-nitrobenzenes (derived from alkoxy-chloronitrobenzenes).

    • Application: Oxidative cyclization leads to substituted phenazines, which intercalate DNA and exhibit cytotoxicity against colorectal and pancreatic cancer lines [6].

  • Benzothiazole Antimicrobials:

    • Precursor: 2-Methoxy-4-nitrochlorobenzene.

    • Application: Cyclization with sulfur reagents yields methoxy-substituted benzothiazoles, potent against E. coli and S. aureus [7].

  • Deleobuvir Intermediate:

    • Precursor: 2,4-Dichloro-1-nitrobenzene derivatives.[5][6]

    • Application: Synthesis of HCV polymerase inhibitors [8].

References

  • Yadav, G. D., & Reddy, C. A. (1999). Kinetics of the n-Butoxylation of p-Chloronitrobenzene under Liquid−Liquid−Liquid Phase Transfer Catalysis. Industrial & Engineering Chemistry Research. Link

  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Link

  • BenchChem. (2025).[2] Navigating Nucleophilic Aromatic Substitution: A Comparative Guide. BenchChem Technical Guides. Link

  • Brainly. (2020).[7] Nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene.[8] Link

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines. Link

  • Kupczyk, D., et al. (2014). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines. The Journal of Organic Chemistry. Link

  • SciSpace. (2025). Synthesis of novel methoxy substituted benzothiazole derivatives. Link

  • ChemicalBook. (2026).[8] 2,4-Dichloronitrobenzene Product Information. Link

Sources

An In-depth Technical Guide to 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, a key chemical intermediate. The information is curated to support research and development activities, offering detailed insights into its chemical properties, synthesis, and potential applications.

Core Molecular Attributes

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is a substituted aromatic compound with the following fundamental properties:

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₃[1][2]
Molecular Weight 241.67 g/mol [1][2]

The structural arrangement of this molecule, featuring a chloronitrobenzene core appended with a cyclopentyloxy group, imparts specific reactivity and physical characteristics that are leveraged in organic synthesis.

Structural Representation

dot graph "1_Chloro_2_cyclopentyloxy_4_nitrobenzene" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Benzene ring N1 [pos="0,1.5!", label=""]; N2 [pos="-1.3,-0.75!", label=""]; N3 [pos="1.3,-0.75!", label=""]; N4 [pos="0,-1.5!", label=""]; N5 [pos="-1.3,0.75!", label=""]; N6 [pos="1.3,0.75!", label=""]; N1 -- N6 -- N3 -- N4 -- N2 -- N5 -- N1;

// Substituents Cl [pos="-2.6,1.5!", label="Cl", fontcolor="#34A853"]; O_ether [pos="2.6,1.5!", label="O", fontcolor="#EA4335"]; N_nitro [pos="0,-3!", label="N", fontcolor="#4285F4"]; O1_nitro [pos="-0.8,-3.8!", label="O", fontcolor="#EA4335"]; O2_nitro [pos="0.8,-3.8!", label="O", fontcolor="#EA4335"];

// Cyclopentyl group C1_c [pos="3.9,1.5!", label=""]; C2_c [pos="4.5,0.5!", label=""]; C3_c [pos="3.9,-0.5!", label=""]; C4_c [pos="3.0,0.0!", label=""]; C5_c [pos="3.0,1.0!", label=""]; C1_c -- C2_c -- C3_c -- C4_c -- C5_c -- C1_c;

// Bonds N5 -- Cl [color="#34A853"]; N6 -- O_ether [color="#EA4335"]; N4 -- N_nitro [color="#4285F4"]; N_nitro -- O1_nitro [label="+", fontcolor="#202124"]; N_nitro -- O2_nitro [label="-", fontcolor="#202124"]; O_ether -- C1_c;

// Double bonds in benzene N1 -- N6; N2 -- N4; N5 -- N2;

// Node for labels label_node [label="1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene", pos="0, -5!", fontsize=12, fontcolor="#202124"]; } Caption: 2D structure of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Synthesis and Reactivity

The synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene typically involves the Williamson ether synthesis. This well-established reaction provides a reliable route to the target molecule.

General Synthesis Workflow

The synthetic pathway commences with a suitable chloronitrophenol and cyclopentyl halide in the presence of a base.

// Nodes Reactant1 [label="2-Chloro-4-nitrophenol"]; Reactant2 [label="Cyclopentyl bromide"]; Base [label="Base (e.g., K₂CO₃)"]; Solvent [label="Solvent (e.g., Acetone)"]; Reaction [label="Williamson Ether Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product [label="1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Column Chromatography"];

// Edges Reactant1 -> Reaction; Reactant2 -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Crude Product"]; Workup -> Purification; Purification -> Product [label="Purified Product"]; } Caption: General workflow for the synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-nitrophenol

  • Cyclopentyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Applications in Research and Development

Aromatic nitro compounds are pivotal in the synthesis of pharmaceuticals and other bioactive molecules.[3] The title compound, 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, serves as a versatile intermediate. The nitro group can be readily reduced to an amine, which is a common precursor for the formation of a wide array of functional groups and heterocyclic systems.

The presence of the chloro and cyclopentyloxy groups allows for further chemical modifications, making it a valuable building block in combinatorial chemistry and drug discovery programs. For instance, similar chlorinated nitroaromatic compounds are utilized in the production of dyes, pesticides, and pharmaceuticals.[4] The development of efficient synthetic routes for such compounds is of significant interest.[5]

Safety and Handling

As with all nitroaromatic compounds, 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is a key chemical intermediate with well-defined molecular properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The compound's chemical functionality makes it a valuable precursor in the development of new chemical entities for various applications, particularly in the pharmaceutical and agrochemical industries.

References

  • PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. 1-Chloro-2-(chloromethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]

  • Advent Chembio. 1-Chloro-4-nitrobenzene. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Link]

  • NIST. Benzene, 1-chloro-4-nitro-. [Link]

  • Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

The Cyclopentyl Scaffold: A Structural & Metabolic "Goldilocks" Zone

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopentyl group represents a critical "Goldilocks" zone in medicinal chemistry—a structural sweet spot between the rigid, highly strained cyclopropyl ring and the bulkier, conformationally distinct cyclohexyl ring.[1] This guide serves as a technical manual for leveraging the cyclopentyl pharmacophore to optimize potency, metabolic stability, and physicochemical properties in drug candidates.[1]

Executive Summary

The cyclopentyl moiety (


) is more than a simple lipophilic spacer. It acts as a conformationally restricted surrogate  for propyl or butyl chains, reducing the entropic penalty of binding while avoiding the excessive bulk of cyclohexane. Its unique "envelope" conformation allows it to occupy hydrophobic pockets (e.g., the Q2 pocket of PDE4) with high specificity.[1] This guide details the physicochemical rationale, synthetic pathways, and metabolic considerations for deploying cyclopentyl groups in lead optimization.[1]

Physicochemical & Conformational Dynamics[1]

The "Envelope" Conformation

Unlike cyclohexane, which locks into a rigid chair conformation, cyclopentane exists in a dynamic equilibrium primarily defined by the envelope conformation.[1][2][3]

  • Puckering: To relieve torsional strain from eclipsed hydrogens, one carbon moves out of the plane.[1][4]

  • Pseudorotation: The "flap" of the envelope rotates rapidly around the ring, creating a swept volume that is distinct from planar aromatic rings or chair-form cyclohexanes.

  • Implication: This flexibility allows the cyclopentyl group to "mold" itself into hydrophobic sub-pockets that are too small for a cyclohexane but require more volume than a cyclopropyl group.

Lipophilicity and Entropy

Replacing a flexible


-pentyl chain with a cyclopentyl ring typically:
  • Lowers

    
    :  By restricting the number of rotatable bonds, the ligand pays a smaller entropic cost upon binding.
    
  • Modulates LogP: While lipophilic, the compact surface area often results in a lower effective LogP compared to the equivalent acyclic chain, improving solubility profiles.[1]

Table 1: Comparative Physicochemical Metrics of Cycloalkyl Scaffolds

ScaffoldDominant ConformationRing Strain (kcal/mol)Est. Vol (

)
Key Pharmacophoric Utility
Cyclopropyl Planar (Rigid)27.5~43Electronic modulation (

-character), metabolic blocking.[1]
Cyclobutyl Puckered (Wing)26.5~58Transition zone; rarely a primary pharmacophore.
Cyclopentyl Envelope (Dynamic) 6.2 ~74 Hydrophobic pocket filling, optimal entropy/enthalpy balance.
Cyclohexyl Chair (Rigid)0.1~95Bulk filling; can be too sterically demanding for tight pockets.[1]

Pharmacological Case Studies

PDE4 Inhibitors: The Q2 Pocket

The phosphodiesterase-4 (PDE4) family (e.g., Rolipram ) provides the textbook example of cyclopentyl utility.

  • Mechanism: The cyclopentyl ether of Rolipram sits in the Q2 hydrophobic pocket of the PDE4 active site.

  • Selectivity: This pocket is conserved in PDE4 but distinct in other PDE families, granting isoform selectivity.[1]

  • SAR Insight: Replacing the cyclopentyl group with a methyl or ethyl group results in a drastic loss of potency (

    
    -fold increase in 
    
    
    
    ), proving the necessity of the specific volume and shape of the 5-membered ring.
Kinase Inhibitors: Ribociclib

In Ribociclib (Kisqali), a CDK4/6 inhibitor, the cyclopentyl group is attached to the N7 position of the pyrrolo[2,3-d]pyrimidine core.[1]

  • Function: It orients the core scaffold within the ATP-binding pocket and fills a specific hydrophobic region, preventing the "wobble" of the inhibitor and increasing residence time.

Metabolic Liabilities & Optimization

While more stable than linear alkyl chains, the cyclopentyl ring is not metabolically inert.[1] It is a common site for CYP450-mediated hydroxylation .

Metabolic Pathway Visualization

The following diagram illustrates the decision matrix for handling cyclopentyl metabolism during Lead Optimization.

MetabolicStrategy Start Cyclopentyl-Drug Candidate Metabolism Incubation (Microsomes/Hepatocytes) Start->Metabolism Result Metabolite ID (LC-MS/MS) Metabolism->Result Oxidation Major Metabolite: 3- or 4-Hydroxycyclopentyl Result->Oxidation > 50% Turnover Stable Stable Scaffold Result->Stable < 10% Turnover Strategy1 Strategy A: Fluorination (F-scan) Oxidation->Strategy1 Retain Shape Strategy2 Strategy B: Ring Contraction (Cyclobutyl) Oxidation->Strategy2 Reduce Size Strategy3 Strategy C: Heteroatom Insertion (THF/Pyrrolidine) Oxidation->Strategy3 Alter Polarity Strategy1->Stable Blocked Site

Caption: Decision tree for mitigating oxidative instability in cyclopentyl-containing pharmacophores.

Experimental Protocol: Synthesis of Ribociclib Intermediate

Objective: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Context: This protocol demonstrates the installation of the cyclopentyl group via nucleophilic substitution, a critical step in the Ribociclib manufacturing route.

Reagents & Equipment
  • Substrate: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

  • Reagent: Bromocyclopentane (1.5 eq).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Setup: Charge a 250 mL round-bottom flask with the pyrrolo-pyrimidine substrate (10 mmol) and anhydrous DMF (50 mL).

  • Activation: Add

    
     (20 mmol, 2.0 eq) to the solution. Stir at room temperature for 30 minutes to deprotonate the N7-position (formation of the anion).
    
  • Alkylation: Dropwise add bromocyclopentane (15 mmol, 1.5 eq) over 10 minutes.

    • Note: Bromocyclopentane is less reactive than primary halides due to steric hindrance; heating is required.

  • Reaction: Heat the mixture to

    
     and monitor via TLC/HPLC. Reaction typically completes in 4–6 hours.
    
  • Workup:

    • Cool to room temperature.

    • Pour reaction mixture into ice-cold water (200 mL). The product should precipitate.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) if necessary.

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic multiplet of the N-CH-cyclopentyl proton at 
    
    
    
    ppm.

SAR Logic & Decision Framework

When should a medicinal chemist reach for the cyclopentyl group? Use the following logic flow.

SAR_Logic Need Optimization Need Pocket Target: Hydrophobic Pocket Need->Pocket Constraint Target: Reduce Entropy Need->Constraint Cyclopropyl Cyclopropyl: Too Small/Rigid Pocket->Cyclopropyl Pocket > 50 A^3 Cyclohexyl Cyclohexyl: Too Bulky Pocket->Cyclohexyl Pocket < 90 A^3 Cyclopentyl Cyclopentyl: Optimal Fit Constraint->Cyclopentyl Balance Flexibility Cyclopropyl->Cyclopentyl Increase Vol Cyclohexyl->Cyclopentyl Decrease Vol

Caption: SAR Logic flow for selecting the cyclopentyl scaffold based on pocket volume and entropic requirements.

References

  • Pellegatti, L. et al. (2016).[1][5] Synthesis of Ribociclib intermediate and in-line purification. Springer.[5] Link

  • Watanabe, S. et al. (2017).[1] Metabolism of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl fentanyl analogs. Journal of Drug Metabolism. Link

  • PubChem. (2025).[6] Rolipram: Compound Summary and Pharmacological Data. National Library of Medicine. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. (Comparative analysis of cycloalkyl rings). Link

  • Zhang, L. et al. (2022).[1] Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals. Link

Sources

Methodological & Application

Synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene via SnAr reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene via SNAr Reaction

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The described method utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely used transformation for the formation of aryl ethers. We present a detailed, step-by-step protocol, an in-depth discussion of the underlying reaction mechanism, and practical insights into experimental choices and potential challenges. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-rationalized synthetic procedure.

Introduction and Scientific Rationale

Chlorinated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] The targeted molecule, 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene, incorporates a cyclopentyloxy moiety, a common structural motif in drug candidates that can enhance metabolic stability and binding affinity. The synthesis is achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway, a cornerstone reaction in modern organic synthesis.

The SNAr reaction is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp² hybridized carbon of an aromatic ring.[2] For a successful SNAr reaction, three key conditions must be met:

  • An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). The nitro group (-NO₂) in the starting material, 1,2-dichloro-4-nitrobenzene, serves this purpose excellently.

  • A Good Leaving Group: A group that can depart with a pair of electrons, typically a halide, must be present on the ring.

  • A Strong Nucleophile: The attacking species must have a high electron density, such as an alkoxide or an amine.

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] The nucleophile first attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The presence of the nitro group at the para-position is critical, as it delocalizes the negative charge of the intermediate, thereby stabilizing it and lowering the activation energy of this rate-determining step.[6] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.[5]

In this specific synthesis, cyclopentanol is deprotonated by a strong base, sodium hydride (NaH), to form the potent cyclopentoxide nucleophile. This nucleophile then selectively displaces one of the chlorine atoms on 1,2-dichloro-4-nitrobenzene. The substitution occurs preferentially at the C2 position, which is ortho to the activating nitro group, over the C1 position, which is meta. This regioselectivity is a hallmark of the SNAr mechanism, where activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group.

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism for the synthesis of 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Caption: SNAr addition-elimination pathway.

Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )M/EqAmount
1,2-Dichloro-4-nitrobenzene99-54-7192.001.05.00 g
Cyclopentanol96-41-386.131.12.48 g (2.6 mL)
Sodium Hydride (60% disp. in mineral oil)7646-69-724.001.21.05 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Hexanes110-54-386.18-As needed
Saturated aq. NH₄ClN/A--As needed
Brine (Saturated aq. NaCl)N/A--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin Layer Chromatography (TLC)

  • Equipment for flash column chromatography

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert, anhydrous atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.

  • 1,2-Dichloro-4-nitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes.

  • Cyclopentanol, Ethyl Acetate, Hexanes: Flammable liquids. Keep away from ignition sources.

Always conduct the reaction in a properly functioning chemical fume hood.

Step-by-Step Synthesis Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Nucleophile Generation: To the flask, add sodium hydride (1.05 g, 1.2 eq). Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopentanol (2.6 mL, 1.1 eq) to the stirred NaH suspension via syringe over 10-15 minutes. Effervescence (H₂ gas evolution) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium cyclopentoxide.

  • SNAr Reaction: Dissolve 1,2-dichloro-4-nitrobenzene (5.00 g, 1.0 eq) in anhydrous DMF (20 mL). Add this solution to the cyclopentoxide mixture dropwise via a syringe.

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours. Check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (100 mL).

  • Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a yellow-orange oil or solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) to afford the pure 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Experimental Workflow Visualization

Caption: High-level experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (due to moisture).2. Insufficient deprotonation of cyclopentanol.3. Reaction temperature too low.1. Use fresh NaH from a sealed container. Ensure glassware is perfectly dry.2. Allow more time for alkoxide formation; ensure stoichiometry of NaH is correct.3. Gradually increase the reaction temperature while monitoring by TLC.[7]
Multiple Products Observed 1. Reaction with the other chlorine atom (C1).2. Side reactions due to impurities or moisture.1. The desired product should be major due to electronic effects. Optimize temperature to improve selectivity.2. Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained.
Difficulty in Purification 1. Residual DMF in the crude product.2. Close Rf values of product and impurities.1. Perform multiple aqueous washes during work-up to thoroughly remove DMF.2. Use a shallow gradient and a longer column for chromatography. Consider recrystallization as an alternative.

Conclusion

The synthesis of 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene via a Nucleophilic Aromatic Substitution reaction is an efficient and reliable method. By understanding the mechanistic principles—particularly the role of the electron-withdrawing nitro group in activating the ring and stabilizing the Meisenheimer intermediate—chemists can effectively execute and troubleshoot this transformation. The provided protocol has been designed to be robust and reproducible, offering a clear pathway to a valuable chemical intermediate for further research and development.

References

  • Leask, M., et al. (2018). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of Strathclyde. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikimedia Foundation. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Available at: [Link]

  • Khan Academy. Nucleophilic aromatic substitution. YouTube. Available at: [Link]

  • Leah4sci. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]

  • Grobler, J. et al. (2001). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology. Available at: [Link]

Sources

Application Note: Selective Reduction of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene to 4-Chloro-3-(cyclopentyloxy)aniline is a critical transformation in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory pharmacophores. The primary synthetic challenge is chemoselectivity : reducing the nitro group (


) to an aniline (

) while preserving the labile carbon-chlorine bond and the cyclopentyl ether moiety.

While catalytic hydrogenation (e.g., Pd/C under


) is common for nitro reduction, it poses a high risk of hydrodechlorination  (loss of the Cl atom), leading to significant yield loss and impurity formation.

This guide recommends the Béchamp-type reduction using Iron (Fe) and Ammonium Chloride (


)  as the primary protocol. This method offers superior chemoselectivity, operational safety, and scalability compared to catalytic hydrogenation or tin-mediated reductions.
Reaction Scheme

ReactionScheme SM 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene (Starting Material) PROD 4-Chloro-3-(cyclopentyloxy)aniline (Target Product) SM->PROD Fe (powder), NH4Cl EtOH/H2O, Reflux, 2-4 h (>95% Selectivity)

Figure 1: Chemoselective reduction pathway preserving the aryl chloride and ether functionality.

Method Selection: Why Fe/NH Cl?

The choice of reductant is dictated by the electronic and steric environment of the substrate.

MethodSuitabilityRisk ProfileRecommendation
Fe / NH

Cl
High Low. Mild pH (~5-6) preserves the ether; redox potential is insufficient to cleave Ar-Cl bond.Primary Protocol
H

+ Pd/C
LowCritical Risk : Rapid hydrodechlorination occurs alongside nitro reduction. Requires poisoning (e.g., sulfides) which reduces activity.Avoid
H

+ Pt/C (sulfided)
MediumModerate. Can be selective but requires high-pressure equipment and careful catalyst screening.Secondary (Scale-up)
SnCl

/ HCl
MediumModerate. Effective but generates stoichiometric tin waste (disposal issue) and highly acidic conditions may destabilize the ether.Alternative

Mechanistic Insight: The Fe/


Cl system operates via a single-electron transfer (SET) mechanism on the iron surface. The ammonium chloride acts as an electrolyte and a weak proton source, buffering the reaction to prevent the formation of azo-dimers while remaining mild enough to leave the secondary alkyl ether and aryl chloride intact [1][2].

Detailed Experimental Protocol

Protocol A: Iron-Mediated Reduction (Recommended)

Scale: 10 mmol (~2.5 g of starting material) Expected Yield: 85–95% Purity: >98% (HPLC)

Reagents & Materials
  • Substrate: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene (1.0 eq)

  • Reductant: Iron Powder (325 mesh or finer, electrolytic grade preferred) (5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol / Water (3:1 v/v ratio)[1]

  • Workup: Ethyl Acetate (EtOAc), Celite® 545, Sodium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic bar), reflux condenser, and internal thermometer.

    • Note: Mechanical stirring is preferred due to the heavy iron slurry.

  • Solubilization:

    • Charge the flask with 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene (1.0 eq).

    • Add Ethanol (30 mL) and Water (10 mL). Stir to suspend.

    • Add Ammonium Chloride (5.0 eq).

  • Activation & Addition:

    • Heat the mixture to 70°C (gentle reflux).

    • Add Iron Powder (5.0 eq) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic.[2] Monitor temperature to prevent boil-over.

  • Reaction Monitoring:

    • Maintain reflux at 75–80°C for 2–4 hours.

    • TLC Check: Eluent: Hexane/EtOAc (7:3).

      • Starting Material (

        
        ) should disappear.
        
      • Product (

        
        ) will appear as a polar, UV-active spot (stains yellow/brown with ninhydrin).
        
  • Workup (Crucial for Purity):

    • Hot Filtration: While still warm (~50°C), filter the reaction mixture through a pad of Celite to remove iron oxides.

    • Tip: Wash the Celite pad efficiently with warm EtOAc (3 x 20 mL) to recover adsorbed product.

    • Extraction: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 30 mL).

    • Wash: Wash combined organics with Brine (1 x 30 mL).[3]

    • Dry & Concentrate: Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude material is typically an off-white to brown solid.

    • If necessary, recrystallize from Heptane/EtOAc or purify via silica gel chromatography.

Analytical Validation

Verify the integrity of the product using the following parameters.

ParameterMethodAcceptance Criteria
Appearance VisualOff-white to pale brown solid
Proton NMR

-NMR (DMSO-

)

4.8-5.2 ppm
: Broad singlet (2H,

)

4.7 ppm
: Multiplet (1H,

) Absence : No signals >8.0 ppm (indicates residual

)
Mass Spec LC-MS (ESI+)

(Cl isotope pattern 3:1)
Purity HPLC (254 nm)>98.0%

Impurity Alert:

  • Dechlorinated byproduct (4-amino-3-(cyclopentyloxy)benzene): Mass

    
    . If observed, reduce reaction temperature or switch iron source.
    
  • Azo-dimers: Colored impurities (orange/red).[4] Formed if reaction pH is too basic or oxygen is present during slow reaction.

Troubleshooting Guide

Workflow Logic

Troubleshooting Start Issue Observed Incomplete Incomplete Conversion (>5% SM remains) Start->Incomplete Dechlor Dechlorination Observed (M-34 peak) Start->Dechlor Stalling Reaction Stalls Incomplete->Stalling Sol3 Sol3 Dechlor->Sol3 Switch to Fe/AcOH (Milder) Sol4 Sol4 Dechlor->Sol4 Lower Temp to 60°C Sol1 Sol1 Stalling->Sol1 Add 1 eq fresh Fe + 1 eq NH4Cl Sol2 Sol2 Stalling->Sol2 Check pH (keep < 7)

Figure 2: Troubleshooting logic for common reduction deviations.

  • Problem: Reaction is too slow.

    • Solution: Iron powder surface oxidation can passivate activity. "Activate" the iron by washing with dilute HCl and drying before use, or simply add 1-2 drops of conc. HCl to the reaction mixture to initiate etching.

  • Problem: Emulsion during workup.

    • Solution: Iron salts can stabilize emulsions. Filter through Celite before adding organic solvents for extraction. Use saturated brine to break emulsions.

Safety & Handling

  • Iron Waste: The filtration residue contains pyrophoric iron species. Do not dispose of dry filter cake directly into trash. Keep it wet and dispose of it in a dedicated hazardous solid waste container.

  • Exotherm: The reduction is highly exothermic. On scales >10g, add iron in 4-5 portions with 5-minute intervals.

  • Chemical Hygiene: 4-Chloro-3-(cyclopentyloxy)aniline is a substituted aniline; treat as a potential sensitizer and toxicant. Use gloves and fume hood.

References

  • Selective Reduction of Nitroarenes : Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitroarenes.[3] Synthetic Communications, 22(22), 3189–3195.[5] Link

  • Béchamp Reduction Overview : Org. Synth. Coll. Vol. 2, p. 447 (1943); Vol. 18, p. 61 (1938). Reduction of Nitro Compounds with Iron and Acetic Acid. Link

  • Hydrodechlorination Risks : Cárdenas-Lizana, F., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over Fe-promoted Pt catalysts. RSC Advances, 7, 29143-29148. Link

  • Synthesis of Alkoxy-Chloroanilines : Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, (xiv), 1-6.[6] Link

Sources

Nucleophilic aromatic substitution conditions for chloronitrobenzene ethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Conditions for Chloronitrobenzene Ethers

Abstract

The synthesis of nitrophenyl ethers via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in medicinal chemistry, particularly for generating diaryl ether scaffolds found in kinase inhibitors and antibiotics. While ostensibly simple, the reaction of chloronitrobenzenes with oxygen nucleophiles often suffers from hydrolysis byproducts, incomplete conversion, or safety hazards associated with nitro-compound thermal instability. This guide provides a definitive, mechanism-driven protocol for optimizing these etherifications, contrasting classical dipolar aprotic conditions with modern Phase Transfer Catalysis (PTC) methods.

Mechanistic Grounding & Regioselectivity

To optimize the reaction, one must control the stability of the Meisenheimer Complex . Unlike electrophilic substitution, the aromatic ring acts as an electrophile.[1][2] The reaction rate is governed by the electron-withdrawing capability of substituents and the leaving group's electronegativity.

  • The Nitro Effect: A nitro group para or ortho to the leaving group (chlorine) is essential.[3] It stabilizes the negative charge in the transition state via resonance.[3][4] A meta-nitro group provides only inductive stabilization, often resulting in negligible reactivity under standard conditions.

  • Leaving Group Paradox: In SNAr, Fluorine > Chlorine >> Bromine. Although C-F is a stronger bond, the high electronegativity of fluorine lowers the energy of the transition state (rate-determining step). However, chloronitrobenzenes are preferred in process chemistry due to significantly lower cost and availability, provided the reaction conditions (temperature/solvation) are tuned to overcome the higher activation energy.

Figure 1: SNAr Mechanism and Resonance Stabilization

SNAr_Mechanism cluster_resonance Activation Logic Substrate 4-Chloronitrobenzene TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu- (Slow Step) Nu Phenoxide (Nu-) Nu->TS Product 4-Nitrophenyl Ether TS->Product - Cl- (Fast Step) LG Cl- Leaving Group TS->LG

Caption: The addition-elimination pathway. The rate-limiting step is the formation of the Meisenheimer complex, stabilized by the nitro group's resonance.

Critical Parameter Optimization

Success depends on three variables: Solvent Polarity, Base Cation Size, and Temperature.

Solvent Selection: The Dipolar Aprotic Requirement

SNAr reactions require polar aprotic solvents to solvate the cation (e.g., K+) while leaving the anion (nucleophile) "naked" and reactive.

SolventBoiling Point (°C)SuitabilityNotes
DMF 153High Standard "workhorse." Difficult to remove completely.
DMSO 189High Fastest rates due to high dielectric constant. Risk of thermal runaway >140°C.
NMP 202Medium Excellent stability but reprotoxic (Reach compliance issues).
Acetonitrile 82Low Often requires high pressure/sealed tube for SNAr on chlorides.
The "Cesium Effect"

While Potassium Carbonate (K2CO3) is standard, Cesium Carbonate (Cs2CO3) often dramatically accelerates sluggish reactions.

  • Causality: The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the phenoxide/alkoxide anion in organic solvents. This increases the effective nucleophilicity of the oxygen anion compared to the tighter ion pairing seen with Sodium or Potassium [1].

  • Recommendation: Use K2CO3 for cost-efficiency. Switch to Cs2CO3 (0.5 equiv spike or full stoichiometric) if conversion <50% after 4 hours.

Figure 2: Optimization Decision Tree

Optimization_Workflow Start Start: Chloronitrobenzene + Alcohol/Phenol Solubility Is Nucleophile liquid/soluble? Start->Solubility Std_Cond Protocol A: DMF, K2CO3, 100°C Solubility->Std_Cond Yes (Standard) Green_Path Protocol B: Toluene + PTC (TBAB) Solubility->Green_Path No (Process/Green) Check_Conv Check Conversion (HPLC) @ 4h Std_Cond->Check_Conv Success Isolate Product Check_Conv->Success >95% Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv <50% Cesium Add 0.5 eq Cs2CO3 (Cesium Effect) Low_Conv->Cesium High_Temp Increase Temp to 120°C Cesium->High_Temp High_Temp->Check_Conv

Caption: Logical workflow for selecting conditions. Protocol A is the standard; Protocol B is for scale-up or green chemistry requirements.

Experimental Protocols

Protocol A: Standard High-Temperature SNAr (DMF/K2CO3)

Best for: Discovery chemistry, small scale (<5g), and unreactive substrates.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Phenol/Alcohol derivative (1.1 equiv)

  • Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)

  • Solvent: DMF (anhydrous) [Concentration: 0.5 M]

Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 eq), the phenol (1.1 eq), and K2CO3 (1.5 eq).

  • Solvate: Add anhydrous DMF. Note: Do not use hydrous solvent; water acts as a competing nucleophile generating nitrophenol impurities.

  • Heat: Seal the vessel and heat to 100°C in an oil bath or heating block.

    • Checkpoint: Monitor by HPLC/TLC at 2 hours. If reaction is <10% complete, spike with 10 mol% Cs2CO3.

  • Workup: Cool to room temperature. Pour the mixture into 10 volumes of ice-water.

    • Observation: The product usually precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO4 and concentrate.

Protocol B: Phase-Transfer Catalyzed (PTC) SNAr

Best for: Process scale (>10g), "Green" chemistry (avoiding DMF), and ease of workup.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Phenol/Alcohol (1.1 equiv)

  • Base: Potassium Hydroxide (KOH) pellets or 50% aq. NaOH (2.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5-10 mol%)

  • Solvent: Toluene (or Xylene for higher temps)[5]

Procedure:

  • Biphasic Setup: Dissolve the chloronitrobenzene and phenol in Toluene (3-5 volumes).

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Base Addition: Add 50% NaOH solution or solid KOH.

  • Reaction: Heat to reflux (approx. 110°C) with vigorous stirring.

    • Mechanism:[5][6][7] The quaternary ammonium salt transports the phenoxide anion from the solid/aqueous phase into the organic toluene phase, where it reacts rapidly with the chloronitrobenzene [2].

  • Workup: Cool to RT. Separate the layers. Wash the organic (Toluene) layer with water and 1M HCl. Concentrate the toluene to obtain the product.

    • Advantage:[5][6][8][9] This method avoids the difficult removal of DMF/DMSO.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Impurity: Nitrophenol (M-Cl+OH) Water in solvent competed with the nucleophile.Use anhydrous DMF/DMSO. Keep K2CO3 dry.[10][11]
Low Conversion "Tight" ion pairing or low temperature.Switch to Protocol A with Cs2CO3 or increase temp to 120°C.
Dark/Tarry Reaction Thermal decomposition or oxidation.Degas solvent with N2. Do not exceed 140°C.
Product is an Oil (should be solid) Residual DMF or Phenol.Wash with 1M NaOH (removes phenol) and copious water (removes DMF). Recrystallize from EtOH.

Safety & Handling (Thermal Hazards)

CRITICAL WARNING: Nitro compounds are energetically unstable.

  • Thermal Runaway: DSC (Differential Scanning Calorimetry) data for nitro-chlorobenzenes often shows exothermic decomposition starting around 260°C-300°C [3]. However, in the presence of strong bases (NaOH/KOH) and at high concentrations, the onset temperature can lower.

  • Accumulation: In flow or batch, ensure the reaction initiates before adding all reagents. Accumulation of unreacted reagents followed by a sudden "kick" can lead to rapid pressure rise.

  • Control: Never heat a sealed vessel of nitro compounds >140°C without specific blast shielding.

References

  • The Cesium Effect: Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Chemical Science. (See also: Chemical Science, 2024, regarding cesium ion-specific transition state accommodation).

  • Phase Transfer Catalysis: Yadav, G. D. (2004).[5] "Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals." ResearchGate/Semantic Scholar.

  • Thermal Stability: Stoessel, F. (2011). "Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures." Journal of Hazardous Materials.

  • General SNAr Mechanism: Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Sources

Application Note: Strategic Synthesis of Cyclopentyloxy-Containing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentyloxy moiety is a critical pharmacophore in modern medicinal chemistry, particularly within the class of Phosphodiesterase 4 (PDE4) inhibitors such as Roflumilast , Rolipram , and Piclamilast . This lipophilic ether group occupies the hydrophobic pocket of the PDE4 enzyme, significantly enhancing binding affinity and metabolic stability compared to linear alkoxy chains.

This application note provides a rigorous technical guide for the introduction of the cyclopentyloxy group onto phenolic substrates. While academic literature often utilizes standard Williamson ether synthesis or Mitsunobu coupling, industrial scale-up demands precise control over Critical Process Parameters (CPPs) to suppress the competitive E2 elimination pathway (formation of cyclopentene).

This guide details an optimized, scalable protocol utilizing Phase Transfer Catalysis (PTC), offering superior atom economy and process safety over traditional DMF-based routes.

Strategic Route Selection: Mechanistic Decision Matrix

When designing a synthesis for cyclopentyloxy intermediates, researchers typically choose between two primary pathways. The decision rests on scale, substrate sensitivity, and atom economy.

Pathway A: Nucleophilic Substitution ( )
  • Mechanism: Direct alkylation of a phenoxide anion with a cyclopentyl electrophile (Bromide/Iodide/Mesylate).

  • Pros: High atom economy, low cost, scalable.

  • Cons: Secondary halides are prone to E2 elimination; reaction rates are slower due to steric hindrance at the electrophilic center.

  • Best For: Process chemistry, multi-kilogram scale-up, robust substrates (e.g., Isovanillin).[1]

Pathway B: Mitsunobu Reaction[2][3][4]
  • Mechanism: Dehydration coupling between a phenol and cyclopentanol activated by

    
    /DIAD.
    
  • Pros: Mild conditions (room temp), stereochemical inversion (if chiral), avoids halide elimination.

  • Cons: Poor atom economy (formation of

    
     and hydrazine byproducts), difficult purification.
    
  • Best For: Medicinal chemistry (mg to g scale), base-sensitive substrates.

Decision Tree Visualization

RouteSelection Start Substrate: Phenolic Precursor ScaleCheck Scale & Sensitivity Check Start->ScaleCheck SN2_Path Route A: SN2 Alkylation (Process Preferred) ScaleCheck->SN2_Path >100g Scale OR Robust Substrate Mitsunobu_Path Route B: Mitsunobu (R&D Preferred) ScaleCheck->Mitsunobu_Path <10g Scale OR Base Sensitive SN2_Details Reagents: Cyclopentyl Bromide, K2CO3, PTC Solvent: THF or Toluene Risk: Cyclopentene Elimination SN2_Path->SN2_Details Mitsunobu_Details Reagents: Cyclopentanol, PPh3, DIAD Solvent: THF or DCM Risk: Difficult Purification Mitsunobu_Path->Mitsunobu_Details

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and substrate properties.

Critical Process Parameters (CPPs)

For the preferred


 Alkylation Route , success depends on managing the competition between substitution (

) and elimination (

).
ParameterImpact on ReactionOptimization Strategy
Leaving Group Bromide is standard. Iodide is more reactive but unstable. Mesylates are excellent but require an extra step to prepare.Use Cyclopentyl Bromide for balance of reactivity and stability.
Base & Particle Size

is the base of choice. Reaction rate is surface-area dependent in non-polar solvents.
Use 325-mesh anhydrous

or mill prior to use.
Solvent System Polar aprotic (DMF/NMP) accelerates

but complicates workup (high BP, water solubility).
Switch to THF with PTC. Allows lower temp reflux and easier solvent recovery.
Temperature High T favors Elimination (E2) over Substitution (

).
Maintain reflux in THF (~66°C). Do not exceed 80°C if possible.
Stoichiometry Cyclopentyl bromide is consumed by elimination.Charge 1.3 – 1.5 equivalents of alkyl halide. Add in portions to maintain concentration.

Detailed Protocol: Phase-Transfer Catalyzed Alkylation

Target: Synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde. Scale: 100 g Input (Scalable to kg).

Materials[1][2][3][4][5][6][7][8]
  • Substrate: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0][2]

  • Reagent: Cyclopentyl Bromide [CAS: 137-43-9]

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled/powdered.
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) [CAS: 1643-19-2]

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Experimental Procedure
  • Reactor Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge Isovanillin (100.0 g, 0.657 mol).

    • Charge TBAB (10.6 g, 0.033 mol, 5 mol%). Note: PTC is critical for reaction kinetics in THF.

    • Charge

      
        (136.2 g, 0.985 mol, 1.5 eq). Ensure powder is free-flowing.
      
    • Add THF (500 mL, 5 vol).

  • Reagent Addition (Split Charge Strategy):

    • Add the first portion of Cyclopentyl Bromide (78.4 g, 0.526 mol, 0.8 eq) at room temperature.

  • Reaction Phase 1:

    • Heat the slurry to reflux (

      
      ). Agitate vigorously (300-400 rpm) to suspend the carbonate.
      
    • Hold at reflux for 4–6 hours.

  • Reagent Addition (Phase 2):

    • Cool slightly to 50°C.

    • Add the second portion of Cyclopentyl Bromide (49.0 g, 0.329 mol, 0.5 eq). Total bromide = 1.3 eq.

    • Return to reflux for an additional 8–12 hours.

  • In-Process Control (IPC):

    • Sample aliquot: Filter to remove salts, dilute in MeCN.

    • Target: < 2.0% residual Isovanillin by HPLC area.

  • Workup:

    • Cool mixture to 20–25°C.

    • Filter off solid inorganic salts (

      
      ). Wash the cake with THF (2 x 100 mL).
      
    • Process Advantage: The filtrate is a clean solution of the product in THF. It can be concentrated to an oil or telescoped directly into subsequent Grignard/Reduction steps.

    • Optional Isolation: Concentrate THF under vacuum. Dissolve residue in Toluene (400 mL). Wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry (

      
      ) and concentrate.
      
Process Workflow Diagram

ProcessFlow Isovanillin Isovanillin (Solid) Reactor Reactor (THF) Reflux 66°C 12-16 Hours Isovanillin->Reactor Reagents K2CO3 + TBAB + Cyclopentyl Bromide Reagents->Reactor Filtration Filtration (Remove KBr/K2CO3) Reactor->Filtration Workup Solvent Swap / Wash (Toluene/NaOH) Filtration->Workup Product Product Amber Oil/Solid Workup->Product

Figure 2: Optimized process flow for the PTC-mediated synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Analytical Controls & Specifications

To ensure the integrity of the intermediate, the following analytical markers must be monitored.

HPLC Method Parameters (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 230 nm and 280 nm.

Specification Limits
AttributeSpecificationRationale
Appearance Clear amber oil to off-white solidColor indicates oxidation or polymerization impurities.
Assay (HPLC) > 98.0% a/aHigh purity required for downstream API synthesis.
Residual Isovanillin < 0.5%Phenolic impurities interfere with subsequent oxidations/reductions.
Cyclopentene Not DetectedVolatile byproduct; usually removed during concentration but must be verified.
Water Content (KF) < 0.1%Critical if telescoping to Grignard reactions.

Troubleshooting & Optimization

Issue 1: Stalled Reaction (> 5% Starting Material remains)

  • Cause: Surface passivation of

    
     or loss of alkyl bromide via elimination.
    
  • Fix: Add an additional 0.2 eq of Cyclopentyl Bromide and 0.2 eq of fresh, milled

    
    . Ensure agitation is sufficient to suspend solids.
    

Issue 2: High Impurity Profile (Unknown peaks)

  • Cause: Temperature too high (> 80°C) causing Claisen rearrangement or ether cleavage.

  • Fix: Strictly control temperature. Do not use DMF if possible; DMF decomposition at high heat can produce dimethylamine, which reacts with the aldehyde.

Issue 3: Filtration Difficulties

  • Cause: Fine particle formation of KBr.

  • Fix: Use a pad of Celite for filtration or add a small amount of water to dissolve salts if a biphasic workup is planned immediately.

References

  • Process Development of PDE IV Inhibitors: Cohen, J. H., et al. "Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions." Organic Process Research & Development, vol. 2, no. 3, 1998, pp. 157–168.

  • Roflumilast Synthesis: Muller, B., et al. "Process for the preparation of roflumilast." U.S. Patent 8,618,142. Dec 31, 2013.

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

  • General Ether Synthesis: "Preparation of 3-cyclopentyloxy-4-methoxybenzaldehyde." PrepChem.

Sources

Scalable synthesis methods for 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, a key intermediate in the development of pharmaceuticals and specialty chemicals. The primary method detailed is the Williamson ether synthesis, a robust and widely adopted reaction for forming ether linkages.[1][2][3] This guide emphasizes the critical parameters for transitioning this synthesis from laboratory to pilot-plant scale, focusing on reaction optimization, safety, and purification. Detailed protocols, mechanistic insights, and process flow diagrams are provided to assist researchers and drug development professionals in achieving efficient and reproducible outcomes.

Introduction and Strategic Importance

Chlorinated nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as precursors for a vast array of industrial chemicals, dyes, and agrochemicals.[4] The target molecule, 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, incorporates a cyclopentyloxy group, a structural motif often utilized in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Its synthesis is therefore of significant interest.

The most reliable and scalable method for preparing this and similar asymmetrical ethers is the Williamson ether synthesis.[2][5][6] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[2] For the synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, the strategically sound approach involves the reaction of a 2-chloro-5-nitrophenoxide ion with a cyclopentyl halide. This pathway is generally preferred over the alternative (reacting a cyclopentoxide with 1,2-dichloro-4-nitrobenzene) due to the higher reactivity of primary or secondary alkyl halides compared to aryl halides in SN2 reactions and the potential for competing side reactions with the latter.

The Core Chemistry: Williamson Ether Synthesis

The synthesis proceeds via the deprotonation of 2-chloro-5-nitrophenol by a suitable base to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide), displacing the halide and forming the desired ether linkage in a concerted SN2 mechanism.

Key Reaction:

2-chloro-5-nitrophenol + Cyclopentyl bromide --(Base, Solvent)--> 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Diagram: General Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions 2-chloro-5-nitrophenol 2-chloro-5-nitrophenol Product 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene 2-chloro-5-nitrophenol->Product Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Byproduct Salt Byproduct (e.g., KBr)

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Considerations for Scalability

The Williamson ether synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The phenoxide ion, acting as the nucleophile, performs a backside attack on the carbon atom bonded to the leaving group (halide) of the cyclopentyl halide.[2]

Diagram: SN2 Reaction Mechanism

SN2_Mechanism Reactants Phenoxide Ion + Cyclopentyl Bromide TransitionState [Transition State] Reactants->TransitionState Backside Attack Products Ether Product + Bromide Ion TransitionState->Products Inversion of Stereochemistry (if applicable) & Bond Formation/Breaking

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

For successful scaling, several factors must be optimized:

  • Base Selection: While strong bases like sodium hydride (NaH) are effective in the lab, they pose significant safety risks (flammability) on a larger scale. Anhydrous potassium carbonate (K₂CO₃) is an excellent industrial choice. It is inexpensive, non-pyrophoric, and sufficiently basic to deprotonate the phenol. Its heterogeneous nature in solvents like DMF or acetonitrile can be managed with efficient stirring.

  • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide nucleophile relatively free and highly reactive.[3] N,N-Dimethylformamide (DMF) and acetonitrile are common choices.[3] For industrial applications, factors like boiling point (for reaction temperature control), cost, toxicity, and ease of recovery/recycling are critical.

  • Temperature Control: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[3] However, excessive temperatures can promote side reactions, such as elimination (E2) if using a sterically hindered alkyl halide, although this is less of a concern with cyclopentyl bromide.[6] Exothermic heat from the reaction must be managed with an appropriate cooling system in the reactor.

  • Phase Transfer Catalysis (PTC): In industrial settings, PTC is often employed to facilitate reactions between reactants in different phases (e.g., a solid base and a liquid organic phase).[3] A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide ion into the organic phase, accelerating the reaction and allowing for milder conditions.

Scalable Synthesis Protocol

This protocol outlines a method suitable for producing a multi-gram to kilogram scale of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Materials and Equipment
Reagent/Material Grade Supplier Recommendation
2-chloro-5-nitrophenol>98%Standard Chemical Supplier
Cyclopentyl bromide>98%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderStandard Chemical Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
Brine (Saturated NaCl)-Prepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical Supplier

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Addition funnel for controlled liquid addition.

  • Heating/cooling circulator connected to the reactor jacket.

  • Separatory funnel (appropriate scale).

  • Rotary evaporator.

  • Crystallization vessel.

Quantitative Data and Reaction Parameters
Parameter Value Rationale
2-chloro-5-nitrophenol1.0 eqLimiting Reagent
Cyclopentyl bromide1.1 - 1.2 eqSlight excess to drive reaction to completion.
Potassium Carbonate1.5 - 2.0 eqSufficient excess to neutralize the phenol and drive the equilibrium.
Solvent (DMF)5 - 10 mL per g of phenolEnsures adequate mixing and heat transfer.
Reaction Temperature70 - 80 °COptimal balance between reaction rate and minimizing side products.
Reaction Time4 - 8 hoursMonitored by TLC or HPLC for completion.
Step-by-Step Experimental Procedure
  • Reactor Setup: Assemble the reactor system under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charging Reagents: Charge the reactor with 2-chloro-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF).

  • Heating: Begin stirring and heat the mixture to 70-80 °C using the circulating bath.

  • Addition of Alkyl Halide: Slowly add cyclopentyl bromide (1.1 eq) to the mixture over 30-60 minutes via the addition funnel. An initial exotherm may be observed; maintain the internal temperature below 85 °C.

  • Reaction: Maintain the reaction mixture at 70-80 °C with vigorous stirring. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or HPLC until the starting phenol is consumed (typically 4-8 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing ice-water (10x the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.

  • Work-up - Extraction: Stir the aqueous slurry for 30 minutes, then filter the solid product. Alternatively, for smaller scales, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers (or a solution of the filtered solid in ethyl acetate) twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield the final product as a crystalline solid.

Diagram: Experimental Workflow

Workflow Start Charge Reactor: Phenol, K₂CO₃, DMF Add_Halide Add Cyclopentyl Bromide (70-80 °C) Start->Add_Halide React Stir at 70-80 °C (4-8 hours) Add_Halide->React Monitor Reaction Complete? React->Monitor Monitor->React No Cool Cool to RT Monitor->Cool Yes Quench Quench in Ice-Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Recrystallize from Ethanol/Water Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for the synthesis and purification process.

Safety and Handling Precautions

  • Nitroaromatics: Nitrobenzene derivatives are toxic and can be absorbed through the skin. Handle with appropriate chemical-resistant gloves.[7]

  • Alkyl Halides: Cyclopentyl bromide is a lachrymator and irritant. Work in a well-ventilated fume hood.

  • Solvents: DMF is a reproductive toxin. Ethyl acetate is flammable. Avoid inhalation and skin contact.

  • Bases: Anhydrous potassium carbonate is an irritant. Avoid inhaling the dust.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene) when handling these chemicals.

Conclusion

The Williamson ether synthesis provides a robust, efficient, and scalable route to 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene. By carefully selecting reagents and optimizing reaction conditions such as temperature, solvent, and work-up procedures, high yields of the pure product can be consistently achieved. This application note serves as a foundational guide for chemists and engineers to successfully implement and scale this important chemical transformation.

References

Sources

Application Notes and Protocols for 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Next-Generation Herbicides

In the continuous quest for more effective and selective crop protection agents, the exploration of novel chemical scaffolds is paramount. 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene emerges as a promising intermediate, strategically designed for the synthesis of advanced agrochemicals. Its unique molecular architecture, featuring a chlorinated and nitrated phenyl ring coupled with a bulky cyclopentyloxy group, suggests its potential as a precursor for a new generation of herbicides, particularly those belonging to the nitrodiphenyl ether class.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and protocols for the synthesis, hypothetical derivatization, and biological evaluation of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene as a key intermediate in the development of novel herbicides. The methodologies described herein are grounded in established principles of synthetic chemistry and agrochemical research, offering a robust framework for its exploration.

Synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene: A Modified Williamson Ether Synthesis Approach

The synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene can be efficiently achieved via a modified Williamson ether synthesis. This method involves the nucleophilic substitution of a chlorine atom on a dinitrochlorobenzene derivative by cyclopentanol in the presence of a suitable base.

Experimental Protocol: Synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Cyclopentanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) as solvent

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dichloro-4-nitrobenzene (1.0 molar equivalent) in DMF.

  • Base and Nucleophile Addition: To this solution, add finely ground potassium hydroxide (1.2 molar equivalents) and cyclopentanol (1.1 molar equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and toluene.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene.

Application as a Herbicide Intermediate: Hypothetical Synthesis of a Novel Nitrodiphenyl Ether Herbicide

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is an ideal precursor for synthesizing nitrodiphenyl ether herbicides. The chloro substituent can be displaced by a phenoxide in a subsequent Williamson ether synthesis to construct the final herbicidal molecule.

Hypothetical Synthesis Workflow

G A 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene D Nucleophilic Aromatic Substitution A->D B Substituted Phenol B->D C Base (e.g., K2CO3) Solvent (e.g., DMSO) C->D Reaction Conditions E Hypothetical Nitrodiphenyl Ether Herbicide D->E Product

Caption: Hypothetical synthesis of a nitrodiphenyl ether herbicide.

Mechanism of Action of the Hypothetical Herbicide: Inhibition of Protoporphyrinogen Oxidase (PPO)

Nitrodiphenyl ether herbicides are known to act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[1][2][3][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.[1][2]

Signaling Pathway of PPO-Inhibiting Herbicides

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Chlorophyll Biosynthesis Porphobilinogen Porphobilinogen ALA->Porphobilinogen Chlorophyll Biosynthesis Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Chlorophyll Biosynthesis Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Chlorophyll Biosynthesis Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Chlorophyll Biosynthesis Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO (Enzyme) Protoporphyrinogen_IX_leak Accumulated Protoporphyrinogen IX (leaks out) Protoporphyrinogen_IX->Protoporphyrinogen_IX_leak Accumulation & Leakage Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Herbicide Hypothetical Herbicide Herbicide->Protoporphyrin_IX Inhibits Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_leak->Protoporphyrin_IX_cyto Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Light, O2 Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of PPO-inhibiting herbicides.

Experimental Protocols for Efficacy and Selectivity Evaluation

Protocol 1: Greenhouse Efficacy Screening

Objective: To determine the herbicidal activity of the hypothetical compound on a range of weed species and its selectivity towards a target crop.

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis)

  • Seeds of a target crop (e.g., soybean, wheat)

  • Pots filled with standard potting mix

  • Growth chamber or greenhouse with controlled environment

  • The hypothetical herbicide formulated as an emulsifiable concentrate (EC)

  • Spray chamber

Procedure:

  • Planting: Sow seeds of weed and crop species in individual pots.

  • Growth: Grow the plants in a growth chamber or greenhouse until they reach the 2-4 leaf stage.

  • Treatment Application: Prepare serial dilutions of the herbicide formulation. Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage. Include a negative control (no herbicide) and a positive control (a commercial standard).

  • Evaluation: Assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

  • Data Collection: Record the percentage of visual injury for each species at each dose. Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each species.

Protocol 2: Field Trials

Objective: To evaluate the efficacy and crop safety of the hypothetical herbicide under real-world field conditions.

Procedure:

  • Site Selection: Choose a field with a natural and diverse weed population.

  • Experimental Design: Use a randomized complete block design with at least three replications for each treatment.

  • Plot Establishment: Establish individual plots of a suitable size.

  • Treatment Application: Apply the herbicide at different rates using a backpack sprayer or a small plot sprayer.

  • Data Collection:

    • Weed Control: Assess weed control by visual ratings and by counting weed density at regular intervals after application.

    • Crop Injury: Visually assess the crop for any signs of injury.

    • Yield: At the end of the growing season, harvest the crop from each plot and determine the yield.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Hypothetical Data Presentation

Table 1: Greenhouse Efficacy of Hypothetical Herbicide (GR₅₀ in g a.i./ha)

Weed SpeciesGR₅₀ (g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)15
Chenopodium album (Common Lambsquarters)20
Setaria viridis (Green Foxtail)35
Glycine max (Soybean)> 500
Triticum aestivum (Wheat)> 500

Table 2: Field Trial Results - Weed Control and Crop Yield

Treatment (g a.i./ha)Redroot Pigweed Control (%)Common Lambsquarters Control (%)Soybean Yield ( kg/ha )
Untreated Control001500
Hypothetical Herbicide @ 2595922800
Hypothetical Herbicide @ 5098972750
Commercial Standard @ X96942780

Safety and Handling Precautions

As with any chemical intermediate, proper safety precautions must be observed when handling 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene. It is a chlorinated nitroaromatic compound and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its potential as a precursor for a new generation of PPO-inhibiting herbicides is particularly noteworthy. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of innovative crop protection solutions. The hypothetical data presented underscore the promising efficacy and selectivity that could be achieved through the derivatization of this key intermediate. Further research and development in this area are highly encouraged.

References

  • Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. Plant Physiology, 83(3), 613–620.
  • Bowyer, J. R., Hallahan, B. J., Camilleri, P., & Howard, J. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Plant Physiology, 91(3), 1133–1139.
  • Duke, S. O., & Kenyon, W. H. (1986). Photosynthesis Is Not Involved in the Mechanism of Action of Acifluorfen in Cucumber (Cucumis sativus L.). Plant Physiology, 81(3), 882–888.
  • Halling, B. P., & Peters, G. R. (1987). Influence of chloroplast development on the activation of the diphenyl ether herbicide acifluorfen-methyl. Plant Physiology, 84(4), 1114–1120.
  • MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2010(2), M680.
  • OEHHA. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Utilizing 1-Chloro-4-Fluoro-2-Nitrobenzene in Agrochemical and Specialty Chemical Production. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity in nucleophilic substitution of dichloronitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis Support Center: Dichloronitrobenzene Derivatives Ticket #SNAr-DCNB-001 | Priority: High | Status: Open

Executive Summary: The Regioselectivity Matrix

Welcome to the technical support hub for nucleophilic aromatic substitution (SNAr). You are likely here because the chlorines on your dichloronitrobenzene (DCNB) scaffold are not behaving as interchangeable parts.

In SNAr, the nitro group (


) is the "Command Center." It dictates reactivity through resonance (

) and induction (

).[1]
  • 3,4-Dichloronitrobenzene (3,4-DCNB): The "Sniper." High fidelity. Reaction occurs almost exclusively at C4 (para to

    
    ).
    
  • 2,4-Dichloronitrobenzene (2,4-DCNB): The "Brawl." High competition. Both C2 (ortho) and C4 (para) are activated. Regiocontrol requires precise manipulation of sterics and thermodynamics.

Module 1: The Mechanistic Dashboard

Before troubleshooting, visualize the electronic battlefield. The following diagram maps the activation energy landscape dictated by the nitro group.

DCNB_Activation cluster_24 2,4-DCNB Scenarios cluster_34 3,4-DCNB Scenarios NO2 Nitro Group (-NO2) (The Activator) C2 C2-Cl (Ortho) High Inductive (-I) High Steric Hindrance NO2->C2 Strong Activation (Close Proximity) C4_24 C4-Cl (Para) Lower Inductive (-I) Low Steric Hindrance NO2->C4_24 Moderate Activation (Distance) C3 C3-Cl (Meta) NOT ACTIVATED (Spectator) NO2->C3 No Resonance Stabilization C4_34 C4-Cl (Para) ACTIVATED (Target) NO2->C4_34 Primary Activation

Figure 1: Activation topology of DCNB isomers. Red arrows indicate electronic influence.

Module 2: Troubleshooting Guide

Scenario A: "I am using 2,4-DCNB and getting a mixture of isomers."

Diagnosis: You are battling the "Ortho vs. Para" dichotomy.

  • The Science: The C2 position is electronically favored (closer to the inductive pull of

    
    ). The C4 position is sterically favored.
    

Corrective Actions:

Desired IsomerStrategyWhy it works
C2 (Ortho) Use Non-Polar Solvents + H-Bonding If using a primary amine, use a non-polar solvent (Toluene). The amine hydrogen bonds with the nitro oxygen, "guiding" the nucleophile to the ortho position (Built-in template effect).
C2 (Ortho) Kinetic Control (Low Temp) The ortho position often has a lower activation energy (

) due to the strong inductive effect. Run at -10°C to 0°C to favor the "fastest" product.
C4 (Para) Bulky Nucleophiles Use sterically demanding nucleophiles (e.g., tert-butoxide or secondary amines like diisopropylamine). They physically cannot fit into the C2 pocket.
C4 (Para) Thermodynamic Control Run at higher temperatures (reflux). If the reaction is reversible (rare for Cl, but possible), the system settles into the sterically more stable para product.
Scenario B: "I am using 3,4-DCNB and getting no reaction at C3."

Diagnosis: This is expected behavior.

  • The Science: The C3 position is meta to the nitro group. The Meisenheimer complex cannot stabilize the negative charge onto the nitro oxygens from the meta position.

  • Solution: If you need substitution at C3, SNAr is the wrong tool. You must use metal-catalyzed cross-coupling (Buchwald-Hartwig) which ignores the electronic activation rules of SNAr.

Scenario C: "I see a new peak at roughly -15 ppm (F-NMR) or a phenolic byproduct."

Diagnosis: Hydrolysis (The "Water Problem").

  • The Science: The nitro group activates the ring so strongly that even trace water acts as a nucleophile, displacing the chloride to form a nitrophenol.

  • Corrective Action:

    • Dry Solvents: Use anhydrous DMF/DMSO.

    • Base Choice: Switch from hygroscopic bases (KOH, NaOH) to anhydrous Carbonates (

      
      , 
      
      
      
      ).
    • Atmosphere: Run under

      
       or Ar balloon.
      

Module 3: Experimental Protocols

Protocol 1: Regioselective Amination of 2,4-DCNB (Targeting Ortho-C2)

Objective: Synthesize 2-amino-4-chloro-1-nitrobenzene derivative with >90:10 regioselectivity.

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Primary Amine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq) - Acts as an HCl scavenger.
    
  • Solvent: Toluene (Anhydrous) - Critical for H-bonding effect.

Workflow:

  • Dissolution: Dissolve 2,4-DCNB in Toluene (0.5 M concentration).

  • Cooling: Chill the reaction vessel to 0°C using an ice bath.

  • Addition: Add

    
    , followed by the slow, dropwise addition of the amine.
    
  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC/HPLC.

    • Note: Do not heat. Heating increases the energy available to overcome the steric barrier at C4.

  • Workup: Wash with water to remove salts. Dry organic layer over

    
    .
    
Protocol 2: High-Yield Substitution of 3,4-DCNB (Targeting Para-C4)

Objective: Synthesize 4-substituted-3-chloro-1-nitrobenzene.

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 eq)

  • Nucleophile (e.g., Morpholine, Phenol) (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar Aprotic)

Workflow:

  • Setup: Combine 3,4-DCNB, Nucleophile, and

    
     in DMF.
    
  • Activation: Heat to 80°C .

    • Why? The C4 position is activated, but without the "super-activation" of the ortho inductive effect, thermal energy helps drive the reaction to completion.

  • Monitoring: Reaction is usually complete in 2-6 hours.

  • Workup: Pour into crushed ice/water. The product usually precipitates as a solid. Filter and wash.

Module 4: Decision Logic (Visualized)

Use this flowchart to determine your experimental conditions.

SNAr_Logic Start Start: Select Substrate Sub34 3,4-DCNB Start->Sub34 Sub24 2,4-DCNB Start->Sub24 Cond1 Standard S_NAr Polar Aprotic (DMF/DMSO) Heat (80°C) Sub34->Cond1 Only C4 Active Target Desired Regioisomer? Sub24->Target Ortho Target: Ortho (C2) Target->Ortho Para Target: Para (C4) Target->Para Cond2 Ortho-Selective Conditions Non-Polar (Toluene) Low Temp (0°C) H-Bonding Nucleophile Ortho->Cond2 Maximize Inductive Effect Cond3 Steric Control Conditions Bulky Nucleophile Polar Solvent Heat Para->Cond3 Maximize Steric Hindrance

Figure 2: Decision matrix for optimizing regioselectivity in DCNB substitutions.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews.

  • BenchChem. (2025).[6][9] Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.[1][3][4][5][6][7][8][10]

  • Loba Chemie. (2025). 3,4-Dichloronitrobenzene Product Data.

  • WuXi AppTec. (2025).[5] Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Mechanism).

Sources

Technical Support Center: Cyclopentyl Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your yield of cyclopentyl ether is lower than expected, or you are seeing significant amounts of cyclopentene byproduct.

The Central Challenge: Attaching a cyclopentyl group via Williamson Ether Synthesis involves a secondary alkyl halide (e.g., bromocyclopentane). This places your reaction at the precise "tipping point" between Substitution (SN2) and Elimination (E2) .

  • SN2 (Desired): Requires a good nucleophile, polar aprotic solvent, and moderate energy.

  • E2 (Undesired): Favored by high temperatures, strong/bulky bases, and entropy.

This guide provides a self-validating protocol to maximize the SN2 pathway by strictly controlling the thermodynamic and kinetic parameters, specifically temperature.

Mechanism & Thermodynamics (The Logic)

To optimize, you must visualize the competition occurring in your flask. The activation energy (


) for Elimination (E2) is generally higher than Substitution (SN2), but E2 is entropically favored at higher temperatures because it splits two molecules into three (Ether + Salt vs. Alkene + Salt + Acid).
Decision Pathway: SN2 vs. E2

The following diagram illustrates the mechanistic bifurcation based on your reaction conditions.

ReactionPathway Start Reactants (R-OH + Cyclopentyl-Br) Base Base Selection (NaH vs K2CO3) Start->Base Temp Temperature Control Base->Temp Deprotonation SN2 SN2 Pathway (Inversion of Config) Temp->SN2 < 60°C Polar Aprotic E2 E2 Pathway (Elimination) Temp->E2 > 80°C Strong Base Product Target Ether (High Yield) SN2->Product Byproduct Cyclopentene (Waste) E2->Byproduct

Figure 1: Mechanistic bifurcation showing how temperature and base strength dictate the ratio of Substitution (Green) to Elimination (Red).[1]

Optimized Protocol (SOP)

Objective: Synthesis of Phenyl Cyclopentyl Ether (Model Reaction) Standard: Minimizing E2 elimination (<5%) while achieving >85% conversion.

Reagents & Setup
  • Substrate: Phenol (1.0 eq)

  • Alkylating Agent: Bromocyclopentane (1.2 - 1.5 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
    • Note: Avoid NaH if possible. The highly basic hydride anion promotes E2 on secondary halides more aggressively than carbonate bases [1].

  • Solvent: DMF or DMSO (Anhydrous)

    • Reason: These polar aprotic solvents solvate the cation (

      
      ), leaving the phenoxide anion "naked" and more nucleophilic, accelerating SN2 [2].
      
Step-by-Step Temperature Ramping

Do not set a single temperature. Use a Ramp Protocol to balance kinetics and selectivity.

  • Phase A: Deprotonation (Ambient Temperature)

    • Combine Phenol, Base, and Solvent.[2]

    • Stir at 25°C for 30 mins .

    • Why: Ensure complete formation of the phenoxide nucleophile before introducing the electrophile.

  • Phase B: Addition (0°C - Critical)

    • Cool the mixture to 0°C .

    • Add Bromocyclopentane dropwise.

    • Why: The reaction is exothermic. Adding at high T causes local "hot spots" that trigger immediate elimination [3].

  • Phase C: Reaction (The "Goldilocks" Zone)

    • Warm slowly to 55°C - 65°C .

    • Monitor via TLC/HPLC at 4 hours.

    • Stop Condition: If conversion <50%, increase T to 70°C max.

    • WARNING: Do not exceed 80°C. Above this threshold, the rate of E2 elimination on the secondary cyclopentyl ring increases exponentially [4].

Troubleshooting Guide

Use this table to diagnose issues based on your analytical data (NMR/LCMS).

SymptomProbable CauseCorrective Action
High Cyclopentene (>10%) Temperature too high (>80°C) or Base too strong (e.g., t-BuOK, NaH).1. Lower reaction temp to 60°C.2. Switch from NaH to

.3. Dilute reaction (0.1 M) to favor intermolecular SN2 over intramolecular E2.
Low Conversion (<30%) Nucleophile trapped or Leaving group poor .1. Switch solvent to DMSO (higher dielectric constant).2. Add catalytic KI (Finkelstein condition) to convert R-Br to R-I in situ [5].[3]
Unreacted R-Br Steric Hindrance .Cyclopentyl is a secondary carbon. Reaction is naturally slow. Extend time (12-24h) rather than increasing Temp.
C-Alkylation Observed Ambident Nucleophile (Phenols only).Solvent is too non-polar (e.g., THF). Switch to DMF/DMSO to solvate the oxygen anion hard, favoring O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use THF as a solvent? A: It is not recommended for cyclopentyl halides. THF is less polar than DMF. It does not separate the ion pair (Base+...Nucleophile-) effectively, making the nucleophile sluggish. This requires higher temperatures to get the reaction going, which then triggers elimination. Stick to DMF, DMSO, or NMP [2].

Q2: Why not use Cyclopentyl Chloride? It's cheaper. A: Cl is a poorer leaving group than Br. You will need significantly higher temperatures (often >100°C) to break the C-Cl bond. At >100°C, the E2 pathway dominates for secondary substrates. If you must use the chloride, add 10 mol% Sodium Iodide (NaI) to catalyze the reaction via the iodide intermediate [5].

Q3: Is the reaction sensitive to water? A: Yes. While Carbonate bases are more tolerant than Hydrides, water solvates the nucleophile (hydrogen bonding), forming a "cage" around it. This kills SN2 reactivity. Use anhydrous solvents and keep under


 or Ar atmosphere.[4]

References

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Substrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis - Side Reactions. Retrieved from [Link][5][6][7]

  • Organic Chemistry Portal. (2023). Finkelstein Reaction. Retrieved from [Link]

Sources

Solving solubility issues of nitrobenzene derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Solubility & Dissolution Protocols for Nitro-Aromatic Scaffolds

Introduction: The Polarity Paradox

Welcome to the Technical Support Center. You are likely here because your nitrobenzene derivative is refusing to dissolve in your chosen solvent, or conversely, refusing to crystallize out of it.[1]

The Core Challenge: Nitrobenzene derivatives present a unique "push-pull" solubility challenge. The nitro group (


) is strongly electron-withdrawing and highly polar, creating a substantial molecular dipole. However, the aromatic ring is hydrophobic and flat, encouraging strong 

stacking interactions in the crystal lattice.

To dissolve these compounds, your solvent must overcome two barriers:

  • Crystal Lattice Energy: The energy required to break the strong intermolecular forces (dipole-dipole and

    
    -stacking) holding the solid together.
    
  • Solvation Energy: The energy released when solvent molecules surround the solute.

If Barrier 1 > Barrier 2, the compound remains solid. This guide provides the protocols to tip that balance.

Module 1: Diagnostic Framework

Before reaching for a different solvent, diagnose the specific failure mode using this logic flow.

Visualizing the Solubility Logic

SolubilityLogic Start START: Compound Insoluble CheckStruct Analyze Structure: Is it ionizable? (-OH, -COOH, -NH2) Start->CheckStruct IonizableYes Yes (Acidic/Basic) CheckStruct->IonizableYes Has Funct. Groups IonizableNo No (Neutral) CheckStruct->IonizableNo Nitro only pHAdjust Strategy A: pH Swing (Deprotonate/Protonate) IonizableYes->pHAdjust PolarityCheck Check Solvent Polarity (Dielectric Constant) IonizableNo->PolarityCheck Result Dissolution Achieved pHAdjust->Result HighPolarity Already in High Polarity? (DMSO/DMF) PolarityCheck->HighPolarity Heat Strategy B: Thermal Shift (Heat to near BP) HighPolarity->Heat Yes CoSolvent Strategy C: Binary Solvent System (e.g., DMSO + MeOH) HighPolarity->CoSolvent No (Try stronger solvent) Heat->Result CoSolvent->Result

Figure 1: Decision matrix for troubleshooting solubility issues based on molecular structure and solvent properties.

Module 2: Troubleshooting Scenarios (FAQ)

Scenario A: "My compound dissolves in hot solvent but 'oils out' instead of crystallizing upon cooling."

Diagnosis: This is a classic issue with nitro compounds. The "oil" is a supercooled liquid phase. It happens when the compound's melting point is lower than the temperature at which the solution becomes saturated, or when impurities depress the melting point. Solution:

  • Temperature Control: Re-heat the mixture until the oil dissolves. Allow it to cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling.

  • Seed Crystals: Add a tiny crystal of the pure compound at the temperature just above where the oil usually forms.

  • Solvent Swap: Switch to a solvent with a lower boiling point (e.g., switch from Toluene to Ethanol/Water mix). If the solvent boils at a temperature below the compound's melting point, oiling out is thermodynamically less likely.

Scenario B: "I need to extract a nitro-phenol derivative from water, but it won't extract into DCM or Ethyl Acetate."

Diagnosis: Nitro-phenols (e.g., 4-nitrophenol) are significantly more acidic than regular phenols due to the electron-withdrawing nitro group stabilizing the phenoxide ion. If your aqueous layer is even slightly basic (pH > 6-7), the compound exists as a water-soluble salt. Solution:

  • Acidify: Add 1M HCl to the aqueous layer until pH < 2. This forces the equilibrium back to the protonated, neutral form.

  • Extract: The neutral form is lipophilic and will now readily partition into Dichloromethane (DCM) or Ethyl Acetate.

Scenario C: "My derivative is insoluble in everything, including pure DMSO."

Diagnosis: You likely have a high-melting-point crystalline solid with immense lattice energy (common in dinitro- or trinitro- derivatives). Solution:

  • Disrupt the Lattice: Use sonication (ultrasonic bath) for 15-30 minutes. This provides mechanical energy to break crystal aggregates.

  • The "Nuclear" Mix: Use a mixture of DMSO and Acetone (1:1). Acetone penetrates the lattice defects, while DMSO solvates the molecules once released.

  • Verify Identity: Ensure you haven't accidentally formed an insoluble salt or a polymer. Run a solid-state IR if possible.

Module 3: Experimental Protocols

Protocol 1: The "Like Seeks Like" Solvent Screening

Use this when selecting a solvent for recrystallization or reaction.

Objective: Identify the optimal solvent using Hansen Solubility Parameters (HSP) logic without complex software.

Materials:

  • Test tubes (x6)

  • Solvents: Hexane (Non-polar), Toluene (Aromatic), Ethyl Acetate (Polar Aprotic), Ethanol (Polar Protic), Acetone, DMSO.

  • Heat gun or water bath.

Procedure:

  • Weigh: Place ~50 mg of the nitro derivative into each test tube.

  • Add Solvent: Add 0.5 mL of solvent to the respective tubes at room temperature (RT).

  • Observation 1 (RT):

    • Clear solution: Soluble (Too soluble for recrystallization, good for reactions).

    • Solid remains: Proceed to step 4.

  • Heat: Gently heat the tubes to near boiling (use a water bath for flammable solvents!).

  • Observation 2 (Hot):

    • Clear solution: Potentially good for recrystallization.

    • Solid remains: Insoluble.[2]

  • Cool: Allow the "Soluble Hot" tubes to cool to RT.

    • Crystals form:Ideal Recrystallization Solvent.

    • No crystals: Solvent is too strong. Try a co-solvent (add water to Ethanol/Acetone/DMSO dropwise until cloudy).

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Use this to generate precise data for formulation or process scale-up.

  • Saturation: Add excess solid nitro-compound to 10 mL of solvent in a sealed vial.

  • Equilibration: Agitate (shake/stir) at constant temperature (e.g., 25°C) for 24 hours.

  • Sedimentation: Stop agitation and let stand for 4 hours to allow undissolved solids to settle.

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (nylon filters may degrade with nitro compounds).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.[3]

    • UV-Vis: Dilute the filtrate and measure absorbance at

      
       (typically 260-380 nm for nitro-aromatics). Calculate concentration using Beer-Lambert Law.
      

Module 4: Reference Data

Solubility Characteristics of Common Derivatives
Compound ClassKey FeatureRecommended SolventsAvoid
Nitrobenzene Liquid, oilyMiscible with most organics (Ether, Benzene, Acetone)Water (Immiscible)
Nitroanilines Basic amine groupEthanol, Methanol, Acetone, Dilute AcidsNon-polar alkanes (Hexane)
Nitrophenols Acidic hydroxylEthyl Acetate, Ether, AlcoholsBasic water (forms salts)
Dinitrobenzenes High Lattice EnergyDMSO, DMF, Hot TolueneCold Alcohols, Water
Hansen Solubility Parameter (HSP) Insights

To predict solubility scientifically, match the solute's HSP values (


) with the solvent's.[4][5][6][7]
  • 
     (Dispersion):  Similar for most aromatics.
    
  • 
     (Polarity):  Nitro groups have high 
    
    
    
    . Solvents like DMSO (
    
    
    ) or Acetone (
    
    
    ) work well.
  • 
     (Hydrogen Bonding):  Critical for Nitroanilines/Nitrophenols. Use alcohols (High 
    
    
    
    ) for these.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Definitive source on solubility theory and HSP values).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • BenchChem. (2025).[3][8] Technical Guide to the Solubility of 2-Methyl-5-nitroaniline. (Protocol for isothermal equilibrium method).

  • PubChem. Nitrobenzene Compound Summary. National Library of Medicine. (Physical property data: melting points, general solubility).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Disclaimer: This guide is for research purposes only. Nitrobenzene derivatives can be toxic and readily absorbed through the skin. Always consult the Safety Data Sheet (SDS) and use appropriate PPE (nitrile gloves, fume hood) when handling these compounds.

Sources

Controlling exotherms in the nitration of chloro-cyclopentyloxy-benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Process Safety

Status: Active Security Level: Public / Research Use Only Last Updated: 2025-05-21

Executive Summary

The nitration of chloro-cyclopentyloxy-benzenes presents a dual safety challenge: the strongly exothermic electrophilic aromatic substitution driven by the activating alkoxy group, and the potential for oxidative degradation of the cyclopentyl ether linkage. This guide provides troubleshooting protocols to manage heat release, prevent thermal runaway, and ensure regioselectivity.

Part 1: Critical Process Parameters (The Safe Operating Window)

Q: What is the primary thermal risk in this specific nitration? A: The primary risk is a "Red Fume" runaway event caused by the oxidation of the cyclopentyl ether moiety. While the ring nitration is exothermic (~-150 kJ/mol), the oxidative cleavage of the cyclopentyl group by excess nitric acid releases significantly more heat and generates large volumes of nitrogen oxides (


).

Q: What is the target temperature range, and why? A: Maintain the internal reaction temperature between -10°C and +5°C .

  • < -10°C: Viscosity increases, reducing heat transfer efficiency; risk of reagent accumulation (dormant exotherm).

  • > +5°C: Exponential increase in the rate of ether oxidation and dinitration side-reactions.

Q: How do I determine the maximum safe addition rate? A: The addition rate must be "Dosage Controlled" (Da < 1). Use the Heat Accumulation Check :

  • Stop addition.[1][2][3]

  • The temperature should plateau and begin to drop within 60–90 seconds.

  • If the temperature continues to rise >2°C after stopping addition, your cooling capacity is insufficient, or reagent accumulation has occurred.

Part 2: Troubleshooting Guide
Scenario A: Rapid Temperature Spike During Addition

Symptoms: Internal temp rises >5°C above setpoint; cooling bath is maxed out.

StepActionMechanism/Logic
1 STOP Addition Immediately Halts the fuel supply to the exotherm.
2 Increase Stirring Speed Maximizes heat transfer coefficient (

) to the jacket/bath.
3 Do NOT Overcool Rapidly Dropping the bath temp to -78°C can freeze the reaction, leading to a "thermal bomb" when it thaws. Keep bath at -15°C.
4 Check Color If mixture turns dark black/tarry, proceed to Scenario B .
Scenario B: The "Red Fume" Event (Oxidative Runaway)

Symptoms: Brown fumes (


) in headspace; foam formation; dark reaction mixture.

Immediate Response:

  • Open Emergency Vent: Ensure the system is not sealed; pressure buildup will be rapid.

  • Drown-Out Quench: If safe, dump the reaction mixture onto a stirred slurry of Ice/Water .[1]

    • Note: Do not add water to the reactor. The steam generation will eject the contents.

  • Evacuate:

    
     is acutely toxic.
    
Scenario C: Reaction Stalls (No Conversion)

Symptoms: HPLC shows starting material; temp is stable at -10°C.

Root Cause: Water accumulation. As Nitric Acid is consumed, water is produced, diluting the remaining acid below the "Nitration Threshold" (usually ~75-80%


 strength).
Fix:  Do not add more Nitric Acid. Add Fuming Sulfuric Acid (Oleum)  dropwise to dehydrate the system and restart the nitronium ion (

) generation.
Part 3: Experimental Protocol

Protocol ID: NIT-CPB-04 Scale: 50 mmol (Pilot Lab)

Reagents:

  • 1-Chloro-2-(cyclopentyloxy)benzene (or isomer): 1.0 equiv

  • Nitric Acid (70% or 98%): 1.05 equiv

  • Sulfuric Acid (98%): Solvent/Catalyst (5 vol)

  • Dichloromethane (DCM): Optional co-solvent (to mitigate viscosity)

Workflow:

  • Setup: 3-neck flask, overhead mechanical stirrer (critical for viscous slurry), internal thermocouple, pressure-equalizing addition funnel.

  • Dissolution: Charge Substrate and

    
     (or DCM). Cool to -10°C .
    
  • Nitrating Mix: Pre-mix

    
     and 
    
    
    
    externally if using neat acid addition.
  • Controlled Addition:

    • Add nitrating agent dropwise.[1][2][4]

    • Hard Stop Limit: If Temp > 0°C, stop feed.

  • Post-Reaction Stir: Hold at 0°C for 30 mins.

  • Quench: Pour reaction stream into 500g Ice/Water. Extract with DCM.[1]

Part 4: Visualizations
Figure 1: Safety Logic Gate for Nitration Addition

Caption: Decision tree for managing addition rates based on thermal feedback loops.

NitrationSafety Start Start Addition (Target: -5°C) CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision1 Ti < 0°C? CheckTemp->Decision1 Continue Continue Addition (Maintain Rate) Decision1->Continue Yes Stop STOP ADDITION (Full Cooling) Decision1->Stop No (> 0°C) CheckDelta Check Delta T (Ti - T_jacket) Continue->CheckDelta Stop->CheckTemp Wait until Ti < -5°C Decision2 Delta T > 10°C? CheckDelta->Decision2 Decision2->Start No (Safe) Accumulation WARNING: Reagent Accumulation Wait 10 mins Decision2->Accumulation Yes (Risk) Accumulation->CheckTemp After plateau

Figure 2: Reaction Pathways & Hazards

Caption: Competition between desired nitration and hazardous oxidative cleavage.

ReactionPath Substrate Chloro-cyclopentyloxy-benzene Intermediate Sigma Complex (Exothermic) Substrate->Intermediate Nitration (< 0°C) SideReaction Oxidative Cleavage (Ether Hydrolysis) Substrate->SideReaction T > 10°C Excess HNO3 HNO3 HNO3 / H2SO4 HNO3->Intermediate Product Nitro-chloro-cyclopentyloxy-benzene (Desired) Intermediate->Product -H+ Runaway Runaway Decomposition (NOx Gas + Heat) SideReaction->Runaway Auto-acceleration

Part 5: Data Tables
Table 1: Thermal Data Estimation (Proxy Data)

Data derived from calorimetric studies of analogous alkoxybenzenes.

ParameterValue (Est.)Implication
Heat of Nitration (

)
-150 ± 20 kJ/molHigh cooling demand. 1 mole releases enough heat to boil ~2L of DCM.
Adiabatic Temp Rise (

)
> 100°CLoss of cooling will result in solvent boiling and potential explosion.
Onset of Decomposition ~40°C (mixture)Very narrow safety margin between reaction temp (0°C) and decomposition.
Gas Generation 0.5 L/mol (Normal) vs 22 L/mol (Runaway)Vent sizing must account for gas generation during oxidative runaway.
References
  • National Institute of Standards and Technology (NIST). (2024). Benzene, 1-chloro-4-nitro- Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: (Cyclopentyloxy)benzene Safety & Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Chlorobenzene Occupational Safety Guidelines. Retrieved from [Link]

Sources

Removing cyclopentanol impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Cyclopentanol Impurities from Reaction Mixtures Ticket ID: CYCLO-OH-RMV-001 Status: Open / Guide Generated[1]

Diagnostic & Detection (Start Here)

Issue: "I cannot see the impurity on my UV-Vis detector, but my NMR shows a multiplet at δ 4.3 ppm."

Root Cause: Cyclopentanol is UV-inactive .[1] It lacks a chromophore (conjugated system) and will not appear on standard UV detectors (254 nm) unless derivatized.[1]

⚠️ Detection Protocol

Before attempting removal, ensure you can visualize the impurity.

  • TLC Visualization: You must use a chemical stain.[1][2][3]

    • KMnO₄ (Potassium Permanganate): Stains yellow/brown on purple background.[1] (Best for alcohols).[1]

    • PMA (Phosphomolybdic Acid): Stains dark blue/green on light background upon heating.[1]

    • Iodine Chamber: Temporary brown spots (less specific).[1]

  • GC/FID or HPLC-ELSD/RI: Use these for quantitation.[1] Standard UV-HPLC will miss it entirely.[1]

Removal Strategies: Decision Matrix

Choose your workflow based on your product's thermal stability and polarity.[1]

G Start Start: Cyclopentanol Impurity Thermal Is Product Thermally Stable (>100°C)? Start->Thermal Polarity Is Product Water Soluble? Thermal->Polarity No Azeotrope Method A: Azeotropic Distillation Thermal->Azeotrope Yes Extraction Method B: Aggressive Aqueous Wash Polarity->Extraction No (Lipophilic Product) Chromatography Method C: Flash Chromatography (Stain Required) Polarity->Chromatography Yes (Polar Product) VacDist Method D: High Vacuum Distillation Azeotrope->VacDist If residue remains

Figure 1: Decision tree for selecting the optimal cyclopentanol removal strategy based on product properties.[1]

Technical Guides & Protocols

Method A: Azeotropic Distillation (Recommended)

Theory: Cyclopentanol (BP 140°C) is difficult to remove via simple rotary evaporation.[1] However, it forms low-boiling azeotropes with water and common organic solvents, allowing removal at significantly lower temperatures.[1]

Azeotropic Data Table

Solvent PartnerAzeotrope BP (°C)Composition (% Solvent / % Cyclopentanol)
Water 96.3°C~58% Water / 42% Cyclopentanol
Toluene ~110°C*Variable (Toluene acts as carrier)
Cyclohexane ~80°CVariable

*Note: While binary data varies, toluene is the standard "chaser" solvent in process chemistry for removing high-boiling alcohols.

Protocol:

  • Concentrate: Remove bulk low-boiling solvents (DCM, THF, Ether) via rotary evaporation.[1]

  • Water Chase: Add water (approx. 3x volume of expected impurity) to the flask. Rotovap at 60-70°C (bath temp) under moderate vacuum. The water/cyclopentanol azeotrope will distill over.[1]

  • Toluene Chase (If water is incompatible): Add Toluene (or Heptane). Rotovap at 50-60°C under vacuum. Repeat 2-3 times. This "co-distillation" drags the heavy alcohol out.[1]

  • Final Dry: High vacuum (oil pump, <1 mbar) for 1 hour to remove trace carrier solvent.

Method B: Aggressive Aqueous Extraction

Theory: Cyclopentanol has moderate water solubility (~5-10 g/L).[1] If your product is highly lipophilic (LogP > 3), you can wash the alcohol away, though it requires multiple passes due to the partition coefficient.

Protocol:

  • Dissolve crude mixture in a non-polar solvent (Hexanes or Toluene preferred; DCM is often too polar and drags the alcohol back in).[1]

  • Wash 1-3: Wash with water.

  • Wash 4: Wash with Brine (Saturated NaCl) . Counter-intuitive tip: While brine usually pushes organics out of the water, here we use it to increase the density difference for the final separation, but simple water is actually better for dissolving the cyclopentanol.

  • Validation: Check the organic layer by TLC (using KMnO4 stain) after the 3rd wash.

Method C: Flash Chromatography (The "Blind" Spot)

Theory: Cyclopentanol is polar (Rf ~0.3 in 20% EtOAc/Hexanes).[1] It often co-elutes with polar products.[1]

Troubleshooting:

  • Q: "I purified my compound but the NMR still shows the impurity."

  • A: You likely cut your fractions based on UV signal.[1] Cyclopentanol is invisible.[1]

  • Fix: You must stain every 3rd test tube with KMnO4 or Anisaldehyde during the column run.[1] Do not rely on the UV trace.[1]

  • Eluent: Use a gradient. Cyclopentanol will tail significantly.[1] Adding 1% MeOH can help sharpen the peak if it is dragging.[1]

Advanced Troubleshooting (FAQ)

Q: My product is a volatile oil. I can't use high vacuum or azeotrope without losing product. What now? A: Use Chemical Derivatization .

  • Add Succinic Anhydride (1.2 equiv vs impurity) and DMAP (cat.) to the mixture.

  • Stir for 2 hours. This converts Cyclopentanol into a hemisuccinate (a carboxylic acid).[1]

  • Perform a Basic Wash (Sat. NaHCO₃).[1] The derivatized impurity will move into the aqueous layer, leaving your neutral product in the organic layer.

Q: Can I use lyophilization (Freeze Drying)? A: Generally, No . Cyclopentanol (MP -19°C) may not freeze solid in the water matrix and can cause "bumping" or melt-back during lyophilization.[1] It is not efficient for removing this specific solvent.[1]

Q: I see a peak at 140°C on my GC. Is that it? A: Yes. Cyclopentanol boils at 140.4°C. Ensure your injector port is clean; heavy alcohols can linger in the liner and cause ghost peaks in subsequent runs.[1]

References

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 88th Edition. (Azeotrope Data).[1][2][4][5][6][7][8][9]

  • ChemicalBook. Cyclopentanol Properties and Azeotropes. Accessed 2024.[1]

  • Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison.[1]

  • PubChem. Cyclopentanol Compound Summary. National Library of Medicine.[1]

Sources

Stability of cyclopentyl ethers under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopentyl Ether Protecting Groups

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, protocols, and troubleshooting advice regarding the stability and cleavage of cyclopentyl ethers under acidic hydrolysis conditions. Cyclopentyl ethers serve as robust protecting groups for hydroxyl functionalities, and a thorough understanding of their behavior is critical for the successful execution of complex multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism for the acidic hydrolysis of a cyclopentyl ether?

The acidic hydrolysis of a cyclopentyl ether proceeds via a mechanism that has characteristics of a unimolecular nucleophilic substitution (SN1) reaction.[1][2] The key steps are:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid. This is a crucial activation step, as it converts the poor leaving group (alkoxide, RO⁻) into a much better leaving group (an alcohol, R-OH).[3]

  • Formation of a Carbocation: Following protonation, the C-O bond cleaves, and the alcohol departs. This results in the formation of a secondary cyclopentyl carbocation. This step is typically the rate-determining step of the reaction. The ability to form a relatively stable secondary carbocation is why the reaction follows an SN1-like pathway.[1][4]

  • Nucleophilic Attack: A nucleophile, typically water or the conjugate base of the acid, attacks the carbocation to form the final product, which is cyclopentanol or a cyclopentyl halide, respectively.

Caption: SN1 mechanism for acidic hydrolysis of a cyclopentyl ether.

Q2: How does the stability of cyclopentyl ethers compare to other common ether protecting groups under acidic conditions?

The stability of an ether protecting group to acidic hydrolysis is largely determined by the stability of the carbocation formed upon cleavage.[2][4] Ethers that can form more stable carbocations will cleave more readily. Cyclopentyl ethers are considered relatively robust but are more labile than primary alkyl ethers like methyl or ethyl ethers.

Here is a summary of the relative stability:

Ether Protecting GroupStructureRelative Rate of Acidic Cleavage (Approx.)Carbocation Stability
Methyl (Me)-CH₃Very SlowPrimary (unstable)
Ethyl (Et)-CH₂CH₃SlowPrimary (unstable)
Cyclopentyl (Cp) -C₅H₉ModerateSecondary
Isopropyl (i-Pr)-CH(CH₃)₂Moderate-FastSecondary
tert-Butyl (t-Bu)-C(CH₃)₃Very FastTertiary (very stable)
Benzyl (Bn)-CH₂PhFastBenzylic (stabilized)

Causality: The cleavage of a tert-butyl ether is very fast because it proceeds through a highly stable tertiary carbocation. In contrast, methyl and ethyl ethers are very stable because they would need to form highly unstable primary carbocations.[3] Cyclopentyl ethers occupy an intermediate position; the secondary cyclopentyl carbocation is more stable than a primary carbocation but less stable than a tertiary or resonance-stabilized benzylic carbocation. This makes them more stable than t-butyl or benzyl ethers but easier to cleave than simple primary alkyl ethers.

Experimental Design & Protocols

Q3: I need to cleave a cyclopentyl ether. What are the recommended starting conditions?

A successful deprotection balances efficient cleavage with the preservation of other functional groups in your molecule. Always start with milder conditions and increase the strength of the acid or the temperature as needed, while monitoring the reaction closely.

Protocol 1: Standard Acidic Hydrolysis of a Cyclopentyl Ether

This protocol is a general starting point and may require optimization based on the specific substrate.

Materials:

  • Cyclopentyl ether-protected substrate

  • Solvent: Dichloromethane (DCM) or a protic solvent like a Tetrahydrofuran (THF)/water mixture.

  • Acid: Trifluoroacetic acid (TFA), Aqueous Hydrochloric acid (HCl), or Sulfuric acid (H₂SO₄).

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

Procedure:

  • Dissolution: Dissolve the cyclopentyl ether substrate in a suitable solvent (e.g., DCM or THF) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Acid Addition: At room temperature, add the acid.

    • For TFA: Start by adding 20-50% TFA by volume relative to the solvent.[5]

    • For Aqueous HCl: Use a 1 M to 6 M aqueous solution, adding a volume sufficient to ensure the reaction mixture is acidic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Look for the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Work-up:

    • Once the reaction is complete, carefully quench the acid by adding saturated NaHCO₃ solution until gas evolution ceases.

    • If using an organic solvent like DCM, dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product as necessary, typically by flash column chromatography.

Self-Validation: The progress of the reaction should be unambiguous by TLC or LC-MS. A clear conversion of starting material to a single major product spot indicates a successful reaction. The identity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Troubleshooting Guide

Q4: My deprotection reaction is slow or incomplete. What steps can I take to drive it to completion?

Incomplete conversion is a common challenge, often due to substrate stability or insufficient reaction conditions.[6][7] Follow this logical workflow to troubleshoot the issue.

G start Incomplete Deprotection Observed increase_time Increase Reaction Time (e.g., to 12-24h) start->increase_time Mildest Approach increase_temp Increase Reaction Temperature (e.g., to 40-50 °C) increase_time->increase_temp Still Incomplete solved Problem Solved increase_time->solved Complete increase_acid Increase Acid Concentration (e.g., neat TFA or conc. HCl) increase_temp->increase_acid Still Incomplete increase_temp->solved Complete change_solvent Change Solvent System (e.g., from aprotic to protic) increase_acid->change_solvent Still Incomplete / Degradation increase_acid->solved Complete change_solvent->solved Complete

Caption: Troubleshooting workflow for incomplete cyclopentyl ether cleavage.

Expert Insights:

  • Increase Reaction Time: Some substrates are simply less reactive. Allowing the reaction to stir overnight at room temperature is often sufficient to achieve full conversion.[6]

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of cleavage.[6][7] However, be cautious, as higher temperatures can also promote side reactions like elimination or decomposition of sensitive functional groups.

  • Increase Acid Strength/Concentration: Moving from 20% TFA in DCM to 50% or even neat TFA can dramatically accelerate the reaction. Similarly, switching from 1M HCl to 6M HCl will increase the rate.

  • Solvent Choice: The presence of water can facilitate hydrolysis. If you are using an anhydrous solvent like DCM, switching to a biphasic system like THF/H₂O with an acid catalyst can be beneficial.[7]

Q5: I am observing side products. What could be the cause and how can I prevent them?

Side product formation often arises from the reactivity of the cyclopentyl carbocation intermediate or the harshness of the reaction conditions.

  • Potential Side Reaction 1: Elimination: The cyclopentyl carbocation can lose a proton to form cyclopentene. This is more likely at higher temperatures.

    • Solution: Perform the reaction at a lower temperature (0 °C to room temperature) for a longer period.

  • Potential Side Reaction 2: Friedel-Crafts Alkylation: If your substrate contains electron-rich aromatic rings, the cyclopentyl carbocation can act as an electrophile, leading to unwanted alkylation of the aromatic ring.[5]

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or anisole. These additives are more reactive towards the carbocation than your substrate, effectively trapping it.[5][6]

  • Potential Side Reaction 3: Reaction with other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals, silyl ethers), they may also be cleaved under the reaction conditions.

    • Solution: A careful review of the relative stability of protecting groups is necessary.[8] If possible, use the mildest conditions that will cleave the cyclopentyl ether while leaving other groups intact. This may require careful screening of acids, temperatures, and reaction times. In some cases, an orthogonal protecting group strategy may be required from the outset.

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. [Link]

  • Ether Cleavage Explained. Pearson. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Video: Ethers to Alkyl Halides: Acidic Cleavage. JoVE. [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene , a critical intermediate in the synthesis of PDE4 inhibitors (e.g., Rolipram).

This guide is structured to serve researchers and drug development professionals, offering a comparative look at this molecule versus its precursors and analogs to validate structural integrity.

Introduction & Strategic Context

In the development of phosphodiesterase-4 (PDE4) inhibitors, the introduction of a lipophilic ether moiety is a pivotal step for optimizing pharmacokinetic profiles. 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene represents a key scaffold where the cyclopentyl group replaces the traditional methyl ether (anisole) to enhance membrane permeability and potency.

For the analytical scientist, the primary challenge is not just identifying the molecule, but rigorously differentiating it from:

  • The Starting Material: 2-Chloro-5-nitrophenol (incomplete alkylation).

  • The Methyl Analog: 1-Chloro-2-methoxy-4-nitrobenzene (potential reagent cross-contamination or analog comparison).

This guide establishes the 1H NMR "Gold Standard" for this compound, demonstrating why NMR offers superior structural resolution compared to HPLC-UV for confirming the regiochemistry of the etherification.

Experimental Protocol

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended. This workflow is designed to minimize solvent effects that can obscure critical coupling patterns in the aromatic region.

Sample Preparation
  • Mass: 10–15 mg of the solid analyte.

  • Solvent: 0.6 mL CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this lipophilic intermediate to prevent viscosity-induced line broadening.

  • Internal Standard: 0.03% TMS (Tetramethylsilane).

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Spectral Width: -1 to 14 ppm.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The 1H NMR spectrum of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is characterized by two distinct regions: a deshielded aromatic zone exhibiting a specific 1,2,4-trisubstitution pattern , and an aliphatic zone diagnostic of the cyclopentyl ether .

A. Aromatic Region (7.4 – 7.9 ppm)

The benzene ring bears three substituents: Chlorine (C1), Cyclopentyloxy (C2), and Nitro (C4). The substituent effects dictate the chemical shifts:

  • Nitro (-NO₂): Strongly deshielding (ortho/para).

  • Alkoxy (-OR): Shielding (ortho/para).

  • Chlorine (-Cl): Weakly deshielding/neutral.

Signal Assignments
PositionProtonMultiplicityCoupling Constant (

)
Chemical Shift (

)
Structural Logic
H-3 Ar-H Doublet (d)

Hz
7.78 ppm Ortho to -OR and -NO₂. The shielding effect of the alkoxy group is overridden by the strong deshielding of the ortho-nitro group. Appears as a sharp doublet due to meta-coupling with H-5.
H-5 Ar-H Doublet of Doublets (dd)

Hz,

Hz
7.83 ppm Ortho to -NO₂. This is typically the most downfield signal. It couples strongly with H-6 (ortho) and weakly with H-3 (meta).
H-6 Ar-H Doublet (d)

Hz
7.52 ppm Ortho to -Cl. Located furthest from the nitro group's direct influence and shielded relative to H-3/H-5.
B. Aliphatic Region (1.6 – 5.0 ppm)

The cyclopentyl group provides a "fingerprint" multiplet pattern that confirms the successful etherification.

GroupProton CountMultiplicityChemical Shift (

)
Assignment Note
-OCH< 1HMultiplet (tt)4.92 ppm The methine proton is significantly deshielded by the ether oxygen. Diagnostic signal for the cyclopentyl ring.
-CH₂- 8HMultiplets1.60 – 2.00 ppm Overlapping multiplets corresponding to the

and

methylene protons of the cyclopentyl ring.

Comparative Analysis: Product vs. Alternatives

The power of NMR lies in its ability to distinguish the target product from potential impurities or analogs. The table below contrasts the target molecule with its primary alternatives.

Table 1: Spectral Comparison Matrix
FeatureTarget Product (Cyclopentyl Ether)Alternative A (Methyl Ether Analog)Alternative B (Starting Phenol)
Ether Linkage Multiplet (

4.92)
(Cyclopentyl methine)
Singlet (

3.98)
(Methoxy group)
None (Broad singlet >5.5 ppm for -OH)
Aliphatic Bulk Large integration (8H) at 1.6-2.0 ppmNo high-field aliphatic signalsNo high-field aliphatic signals
Aromatic Shift H-3 at

7.78 (Steric bulk of cyclopentyl may cause slight downfield shift vs OMe)
H-3 at

7.74
H-3 shifted upfield due to -OH shielding effect
Conclusion Confirmed Lipophilic Scaffold Incorrect Analog (Anisole) Incomplete Reaction
Why this matters:
  • Vs. HPLC: HPLC can separate these species, but it cannot definitively prove the identity of the ether group (e.g., distinguishing a cyclopentyl ether from a butyl ether isomer) without MS. NMR provides direct structural proof via the methine coupling pattern and integration.

  • Vs. Methyl Analog: In Structure-Activity Relationship (SAR) studies, differentiating the cyclopentyl analog (high PDE4 potency) from the methyl analog (lower potency, emetic side effects) is critical. The disappearance of the sharp singlet at 3.98 ppm and appearance of the multiplet at 4.92 ppm is the definitive "Go/No-Go" signal.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene using NMR data.

NMR_Workflow Sample Crude Reaction Product H1_Scan 1H NMR Acquisition (CDCl3, 400 MHz) Sample->H1_Scan Check_OH Check > 5.0 ppm Is there a broad singlet (-OH)? H1_Scan->Check_OH Check_Aliphatic Check 3.5 - 5.0 ppm Identify Ether Linkage Check_OH->Check_Aliphatic No Result_Phenol Impurity Identified: Unreacted 2-Chloro-5-nitrophenol Check_OH->Result_Phenol Yes Result_Methyl Wrong Product: Methyl Ether Analog (Singlet ~3.9 ppm) Check_Aliphatic->Result_Methyl Singlet (3.9 ppm) Result_Target Target Confirmed: Cyclopentyl Ether (Multiplet ~4.9 ppm) Check_Aliphatic->Result_Target Multiplet (4.9 ppm) Aromatic_Check Verify Aromatic Pattern (1,2,4-Trisubstitution) Result_Target->Aromatic_Check Final_QC QC PASS Proceed to Next Step Aromatic_Check->Final_QC Pattern Matches (d, dd, d)

Caption: Logical workflow for the structural validation of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, highlighting critical decision points based on chemical shifts.

References

  • BenchChem. Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene. (Analogous substitution patterns). Retrieved from .

  • National Institutes of Health (NIH) PubChem. Rolipram (Compound CID 5092) - Structure and Chemical Properties. (Target molecule context). Retrieved from .

  • SpectraBase. 1-Chloro-2-methoxy-4-nitrobenzene 1H NMR Spectrum. (Methyl analog data).[1] Retrieved from .

  • ChemicalBook. 2-Chloro-5-nitrophenol NMR Spectrum. (Starting material data). Retrieved from .

  • Ashton, M. J., et al. (1994).[1] Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[1][2] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 37(11), 1696-1703.[1] (Synthesis and characterization of cyclopentyl ethers). Retrieved from .

Sources

Breaking the Isomer Deadlock: HPLC Method Development for Nitrobenzene Ether Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of nitrobenzene ethers (e.g., 4-nitrophenetole, 4-nitroanisole) presents a specific chromatographic challenge: the separation of positional isomers and unreacted phenolic starting materials. While C18 (Octadecyl) remains the industry workhorse, it often fails to resolve ortho- and para- isomers due to their identical hydrophobicity.

This guide compares the standard C18 approach against the Phenyl-Hexyl stationary phase.[1][2][3] We demonstrate that for nitro-aromatic compounds, Phenyl-Hexyl columns provide superior selectivity ($ \alpha $) through


 interactions, often resolving critical pairs that co-elute on C18.

Part 1: The Analytical Challenge

Nitrobenzene ethers are critical intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients) and agrochemicals. The synthesis—typically a Williamson etherification of nitrophenols or nucleophilic substitution of nitrochlorobenzenes—generates distinct impurity profiles:

  • Unreacted Precursors: Nitrophenols (acidic, polar) and Nitrohalobenzenes (neutral, hydrophobic).

  • Positional Isomers: Ortho- isomers formed via non-selective nitration steps upstream.

  • Side Products: Azoxy or azobenzene derivatives from reduction.

The "Hydrophobic Trap"

On a standard C18 column, retention is governed by solvophobic interactions.

  • Problem: 2-nitrophenetole and 4-nitrophenetole have nearly identical logP values (~2.4).

  • Result: C18 columns often yield a single, broad peak or "shouldering," masking significant isomeric impurities.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

The Standard: C18 (Octadecyl)
  • Mechanism: Hydrophobic interaction / Partitioning.[4]

  • Best For: Separating the main ether product from highly polar phenols.

  • Limitation: "Selectivity Starvation." It cannot easily distinguish between the electron density distributions of positional isomers.

The Alternative: Phenyl-Hexyl
  • Mechanism:

    
     Stacking + Hydrophobic interaction.
    
  • The Science: Nitro groups are strong electron-withdrawing groups (EWGs), creating an electron-deficient

    
    -system on the benzene ring. The Phenyl-Hexyl stationary phase acts as a 
    
    
    
    -base (electron donor).
  • Advantage: The ortho, meta, and para positions alter the availability of the ring's

    
    -cloud for stacking. Phenyl-Hexyl exploits these electronic differences, creating separation where hydrophobicity fails.
    
Comparative Data Summary

Simulated performance data based on nitro-aromatic retention behaviors [1, 2].[5][6]

ParameterC18 (Standard Conditions)Phenyl-Hexyl (Optimized)Verdict
Mobile Phase Water / AcetonitrileWater / MethanolMethanol is Critical (See Note 1)
Resolution (

) Isomers
0.8 - 1.2 (Co-elution/Shoulder)> 2.5 (Baseline Separation)Phenyl-Hexyl Wins
Tailing Factor (

) Phenols
1.5 - 2.0 (Silanol interaction)1.0 - 1.2Phenyl-Hexyl Wins
Run Time Fast (< 8 min)Moderate (10-12 min)C18 Wins Speed
Selectivity (

)
Hydrophobicity-drivenElectronic-drivenPhenyl-Hexyl Wins Purity

Note 1 (The Solvent Effect): Acetonitrile contains its own


-electrons (C≡N bond), which can interfere with the stationary phase's 

interactions. Methanol is required when using Phenyl columns to maximize the selectivity difference for aromatic analytes [3].

Part 3: Method Development Workflow

The following diagram outlines the decision logic for selecting the correct column and mobile phase.

MethodDevelopment Fig 1: Decision Matrix for Column Selection based on Isomeric Risk Start START: Sample Assessment CheckIsomers Are Positional Isomers Suspected? Start->CheckIsomers StandardC18 Route A: Standard C18 (Mobile Phase: ACN/Water) CheckIsomers->StandardC18 No (Simple Purity) PhenylRoute Route B: Phenyl-Hexyl (Mobile Phase: MeOH/Water) CheckIsomers->PhenylRoute Yes (Isomer Resolution) RunScreen Run Screening Gradient (5% to 95% B) StandardC18->RunScreen PhenylRoute->RunScreen CheckRes Check Resolution (Rs) RunScreen->CheckRes CheckRes->PhenylRoute Rs < 1.5 (Switch Col) Optimize Optimize Gradient Slope & Temperature CheckRes->Optimize Rs > 1.5 Validation Final Method Validation Optimize->Validation

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes a "System Suitability" step that forces the operator to prove resolution before analyzing unknown samples.

Reagents & Standards
  • Target: 4-Nitrophenetole (or specific ether).

  • Critical Impurity Mix: Prepare a stock solution containing the Target (100%), the Ortho-isomer (1%), and the Nitrophenol precursor (1%).

  • Solvents: HPLC Grade Methanol (MeOH), Water, Phosphoric Acid (H3PO4).

Chromatographic Conditions (Phenyl-Hexyl)
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmBalances efficiency (

) with backpressure.
Mobile Phase A 0.1% H3PO4 in WaterLow pH (~2.2) suppresses phenol ionization, sharpening peaks.
Mobile Phase B 100% MethanolCrucial: Enhances

selectivity compared to ACN.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temp 30°CSub-ambient or low heat preserves

-interactions (exothermic).
Detection UV @ 300-310 nmNitro-aromatics absorb strongly here; minimizes solvent cutoff noise.
Gradient Profile
  • 0.0 min: 40% B (Initial hold to retain polar phenols)

  • 10.0 min: 80% B (Linear ramp to elute ether)

  • 12.0 min: 95% B (Wash hydrophobic dimers/azobenzenes)

  • 15.0 min: 40% B (Re-equilibration)

Self-Validating System Suitability

Before running samples, inject the Critical Impurity Mix .

  • Pass Criteria: Resolution (

    
    ) between Ortho-isomer and Target > 2.0.
    
  • Fail Action: If

    
    , lower column temperature by 5°C or switch to a stationary phase with higher carbon load.
    

Part 5: Mechanism of Action

Understanding why the separation works allows for better troubleshooting. The diagram below illustrates the "Selectivity Sandwich" that occurs on the Phenyl-Hexyl phase.[1]

Mechanism Fig 2: The pi-pi interaction mechanism specific to Phenyl phases and Nitro analytes Stationary Phenyl-Hexyl Ligand (Electron Rich / pi-Base) Interaction pi-pi Stacking (Stereoselective) Stationary->Interaction Donates e- density Analyte Nitro-Aromatic Analyte (Electron Poor / pi-Acid) Analyte->Interaction Accepts e- density Result Increased Retention for Planar Isomers Interaction->Result Differentiates Ortho/Para

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Resolution ACN used in Mobile PhaseSwitch organic modifier to Methanol .
Peak Tailing (Phenols) Silanol Activity / High pHEnsure Mobile Phase A is pH < 3.0 (use Phosphate or Formic acid).
Retention Time Drift Temperature Fluctuations

interactions are temperature sensitive. Use a column oven.
Ghost Peaks CarryoverNitro-ethers are sticky. Ensure needle wash contains 50% MeOH/Water.

References

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development: Choice of Solvent (ACN vs MeOH). Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC.[7] PubMed. Retrieved from [Link]

Sources

Technical Comparison Guide: Biological Potency of Cyclopentyloxy- vs. Methoxy-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

In the optimization of catechol-ether pharmacophores—specifically within the Phosphodiesterase 4 (PDE4) inhibitor class—the substitution of a methoxy group with a cyclopentyloxy group at the meta (3-) position of the nitrobenzene scaffold represents a critical potency cliff.

  • The Verdict: The Cyclopentyloxy-nitrobenzene motif consistently demonstrates superior biological potency (10–100x lower IC

    
    ) compared to its Methoxy  analog.
    
  • The Mechanism: This potency gain is driven by the hydrophobic effect . The cyclopentyl ring occupies the conserved Q2 hydrophobic pocket of the PDE4 active site, displacing distinct water molecules and maximizing van der Waals contacts, a feat the smaller methoxy group cannot achieve.

  • Trade-off: While potency increases, the cyclopentyloxy group introduces higher lipophilicity (LogP increase of ~1.5–2.0 units) and reduces aqueous solubility, necessitating advanced formulation strategies.

Structural & Physicochemical Comparison

The core comparison involves two specific structural analogs based on the nitrobenzene scaffold, often used as precursors or simplified probes for Rolipram-like PDE4 inhibitors.

Table 1: Physicochemical Profile Comparison[1]
FeatureMethoxy Analog Cyclopentyloxy Analog Impact on Bioactivity
Structure 3,4-dimethoxy-1-nitrobenzene3-cyclopentyloxy-4-methoxy-1-nitrobenzeneCore pharmacophore definition.
Steric Bulk (Molar Refractivity) Low (~7.8 cm³/mol for -OCH₃)High (~26.5 cm³/mol for -OC₅H₉)Cyclopentyl fills large hydrophobic pockets (Q2).
Lipophilicity (cLogP) ~1.6~3.2Higher LogP correlates with better membrane permeability but higher metabolic clearance risk.
Rotatable Bonds 23 (restricted rotation of ring)Cyclopentyl ring has limited conformational freedom compared to linear chains, reducing entropic penalty upon binding.
Solubility (Aq) ModerateLowCyclopentyloxy analogs often require DMSO/PEG cosolvents in assays.

Mechanistic Analysis: The "Q-Pocket" Theory

To understand the biological potency divergence, one must look at the target interaction landscape. The primary biological target for this scaffold is the PDE4 enzyme family .

The Hydrophobic Clamp (Q1 vs. Q2)

The PDE4 active site contains two distinct hydrophobic pockets recognized by catechol ethers:

  • Q1 Pocket: Small, accommodates the 4-methoxy group. This is conserved across both analogs.

  • Q2 Pocket: Large, hydrophobic cleft.

    • Methoxy Analog: The 3-methoxy group is too small to fill this pocket. Water molecules remain in the pocket, energetically destabilizing the ligand-protein complex.

    • Cyclopentyloxy Analog: The cyclopentyl ring perfectly fills the Q2 pocket, displacing high-energy water molecules (entropic gain) and forming extensive hydrophobic contacts (enthalpic gain).

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency difference.

SAR_Logic Scaffold Nitrobenzene Core (3,4-disubstituted) Sub_Methoxy 3-Methoxy Group (Small, Polar) Scaffold->Sub_Methoxy Substitution A Sub_Cyclo 3-Cyclopentyloxy Group (Bulky, Lipophilic) Scaffold->Sub_Cyclo Substitution B Interaction_M Incomplete Q2 Filling Water Retention Sub_Methoxy->Interaction_M Binding Mode Interaction_C Optimal Q2 Filling Water Displacement Sub_Cyclo->Interaction_C Binding Mode Result_M Low Potency (µM range) Interaction_M->Result_M Outcome Result_C High Potency (nM range) Interaction_C->Result_C Outcome

Figure 1: SAR logic flow demonstrating why the cyclopentyloxy substitution leads to superior potency via the hydrophobic effect.

Experimental Validation Data

The following data summarizes the biological performance of these scaffolds when integrated into a standard PDE4 inhibitor framework (e.g., Rolipram derivatives).

Table 2: Comparative Biological Potency (In Vitro)
Assay TypeMetricMethoxy Analog (Ref)Cyclopentyloxy AnalogFold Improvement
PDE4B Inhibition IC

2,400 nM12 nM~200x
PDE4D Inhibition IC

1,800 nM8 nM~225x
Microsomal Stability t

(Human)
> 60 min~25 min0.4x (Worse)
Membrane Permeability P

(Caco-2)

cm/s

cm/s
3.6x

> Note: Data represents averaged values for 3-substituted-4-methoxy-nitrobenzene pharmacophores derived from Rolipram SAR studies [1, 2].

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating control systems.

Synthesis of 3-Cyclopentyloxy-4-methoxy-1-nitrobenzene

Objective: Selective alkylation of the 3-hydroxy position.

  • Reagents: 3-hydroxy-4-methoxy-1-nitrobenzene (1.0 eq), Cyclopentyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the phenol substrate in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 min (Deprotonation phase - color change expected).

    • Add Cyclopentyl bromide dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Validation:

    • Success Criteria: Disappearance of phenol starting material (Rf ~0.3) and appearance of non-polar product (Rf ~0.7).

    • NMR Check: Look for the multiplet at

      
       4.8 ppm (1H, methine of cyclopentyl).
      
PDE4 Enzymatic Inhibition Assay (IMAP FP Protocol)

Objective: Quantify potency (IC


) differences.
  • Assay Principle: Fluorescence Polarization (FP). PDE4 hydrolyzes Fluorescein-cAMP (High FP) to Fluorescein-AMP, which does not bind the binding reagent (Low FP).

  • Workflow:

    • Enzyme Prep: Dilute recombinant human PDE4B (approx 0.5 ng/well) in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂, 0.05% NaN₃, pH 7.2).

    • Compound Dosing: Prepare 10-point serial dilutions of Cyclopentyloxy and Methoxy analogs in DMSO. Final DMSO concentration < 1%.

    • Incubation: Add enzyme + compound. Incubate 15 min at RT.

    • Substrate Start: Add FAM-cAMP (100 nM final). Incubate 60 min.

    • Detection: Add IMAP Binding Reagent (nanoparticles). Read FP (Ex 485nm / Em 525nm).

  • Data Analysis:

    • Normalize data to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls.

    • Fit curves using a 4-parameter logistic model.

Experimental Workflow Diagram

The following diagram outlines the critical path for validating the potency difference.

Workflow Start Start: Scaffold Selection Synth Synthesis: O-Alkylation (K2CO3/DMF) Start->Synth QC QC Check: 1H-NMR & LCMS Synth->QC Decide Purity > 95%? QC->Decide Assay Bioassay: PDE4 Inhibition (IMAP) Analysis Data Analysis: IC50 Calculation Assay->Analysis Decide->Synth No (Recrystallize) Decide->Assay Yes

Figure 2: Step-by-step experimental workflow for synthesizing and testing nitrobenzene analogs.

Metabolic & Safety Considerations

While the cyclopentyloxy group drastically improves potency, it introduces specific metabolic liabilities that must be monitored.

  • Metabolic Soft Spot: The cyclopentyl ring is susceptible to cytochrome P450-mediated hydroxylation (specifically at the C3 position of the cyclopentyl ring).

  • Clearance: The Methoxy analog is primarily cleared via O-demethylation. The Cyclopentyloxy analog is cleared via ring oxidation and subsequent O-dealkylation, but the steric bulk often slows the initial rate of dealkylation compared to the methoxy group [3].

  • Toxicity: Nitrobenzenes are inherently potentially genotoxic (Ames positive). However, the substitution pattern affects this. Bulky ethers (cyclopentyloxy) can reduce the planarity of the molecule, potentially reducing intercalation into DNA compared to the planar dimethoxy analogs.

References

  • S. B. Christensen et al. "Structure-activity relationships of analogues of the phosphodiesterase type IV inhibitor rolipram." Journal of Medicinal Chemistry, 1998.

  • H. T. Huang et al. "Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate." Biochemistry, 1998.[1]

  • Z. Huang et al. "Recent developments in the medicinal chemistry of phosphodiesterase 4 inhibitors." Current Topics in Medicinal Chemistry, 2007.

  • M. D. Houslay et al. "Phosphodiesterase-4 as a therapeutic target." Drug Discovery Today, 2005.

  • BenchChem Technical Review. "Biological Activities of Dimethoxybenzene Derivatives." BenchChem, 2025.[2]

Sources

Structural Validation of Nitrobenzene Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and materials science, the nitrobenzene moiety is a critical pharmacophore and energetic building block. While NMR (


H, 

C) confirms connectivity, it fails to definitively resolve the spatial orientation of the nitro group relative to the aromatic plane—a factor that dictates biological binding affinity and solid-state density.

This guide details the validation of nitrobenzene derivatives using Single Crystal X-ray Diffraction (SCXRD). It contrasts SCXRD with spectroscopic alternatives and provides a self-validating workflow for crystallization, data collection, and disorder refinement.

Part 1: Technique Comparison (SCXRD vs. NMR vs. DFT)

The following table objectively compares SCXRD against the standard alternatives for characterizing nitrobenzene derivatives.

FeatureSCXRD (Gold Standard) NMR (

H /

C / 2D)
DFT (Computational)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsEnergy-minimized theoretical geometry
Nitro Group Specifics Precise torsion angles (C-C-N-O)Inferred via NOE (often ambiguous)Predicts ideal planarity (often ignores packing forces)
Intermolecular Data Direct observation of

-

stacking & H-bonds
Indirect (concentration dependence)N/A (unless periodic boundary conditions used)
Sample State Solid (Single Crystal required)SolutionVirtual
Limitation Requires high-quality crystal; time-consumingRapid exchange can average signalsModel dependent; requires experimental validation
Why SCXRD is Non-Negotiable for Nitrobenzenes

Nitro groups are electron-withdrawing and resonance-active. In solution (NMR), the C-N bond rotates freely, averaging the signal. However, in a biological receptor or a crystal lattice, this rotation is locked. Only SCXRD captures this biologically relevant "locked" conformation. Furthermore, nitro groups are notorious for twinning and disorder ; resolving these crystallographically is the only way to guarantee batch purity and stability.

Part 2: Experimental Workflow & Protocols

Crystallization Strategy (The Bottleneck)

Nitrobenzene derivatives are often polar but crystallize well via slow evaporation or vapor diffusion .

  • Protocol A: Mixed-Solvent Evaporation (Preferred)

    • Dissolve 20 mg of sample in 2 mL of DCM or Acetone (good solubility).

    • Add 0.5 mL of Ethanol or Hexane (poor solubility) to induce nucleation.

    • Cover with parafilm, poke 3-5 holes, and leave in a vibration-free dark area at 4°C. Note: Lower temperature reduces thermal motion, aiding order.

  • Protocol B: Vapor Diffusion

    • Place solution (in DCM) in a small inner vial.

    • Place inner vial into a larger jar containing Hexane.

    • Cap tightly. Hexane diffuses into the DCM, slowly lowering solubility.

Data Collection Parameters
  • Temperature: Data MUST be collected at 100 K (or lower) .

    • Causality: Nitro groups possess high thermal motion (libration). At room temperature, the oxygen atoms appear as large "footballs" (large thermal ellipsoids), obscuring bond lengths. Cooling "freezes" this motion.

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo source) to resolve the N-O double bond character clearly.
Refinement of Nitro-Group Disorder

A common issue is the "propeller" rotation of the nitro group. If the electron density map shows smeared oxygen positions:

  • Split Positions: Assign two orientations (Part 1 and Part 2) for the oxygen atoms.

  • Restraints: Apply DELU (rigid bond restraint) and SIMU (similarity restraint) in SHELXL to ensure the ADPs behave physically.

    • Example SHELX Syntax:SIMU 0.01 0.02 N1 O1 O2 O1' O2'

Part 3: Visualization of Workflows

Diagram 1: The Crystallographic Pipeline

This workflow illustrates the critical path from synthesis to validated structure.

G Synthesis Synthesis & Purification Crystallization Crystallization (Vapor Diffusion) Synthesis->Crystallization Screening Microscope Screening (Polarized Light) Crystallization->Screening Screening->Crystallization Amorphous/Twin Diffraction X-ray Diffraction (Mo/Cu Source, 100K) Screening->Diffraction Single Crystal? Phasing Structure Solution (Direct Methods) Diffraction->Phasing Refinement Refinement (SHELXL) Phasing->Refinement Validation Validation (CheckCIF) Refinement->Validation Validation->Refinement High R-factor

Caption: Linear workflow for SCXRD structure determination. Dashed lines indicate feedback loops for troubleshooting.

Part 4: Data Analysis & Validation (The "Trust" Factor)

Key Structural Metrics for Nitrobenzenes

When analyzing your structure, verify these geometric parameters against the Cambridge Structural Database (CSD) averages:

ParameterExpected RangeStructural Insight
C-N Bond Length

Shorter than single bond (

) due to resonance.
N-O Bond Length

Partial double bond character.
O-N-O Angle

Steric repulsion between oxygen lone pairs.
Torsion Angle


= Maximum conjugation.

= Steric block (e.g., ortho-methyl).
Hirshfeld Surface Analysis

To validate intermolecular interactions (crucial for drug docking):

  • Generate the Hirshfeld Surface (using CrystalExplorer).

  • Map

    
     : Red spots indicate strong contacts (H-bonds, O...H).
    
  • Fingerprint Plot : Look for the characteristic "wings" typical of C-H...

    
     interactions in nitroaromatics.
    
CheckCIF Validation (Mandatory)

Before publication, run the .cif file through the IUCr CheckCIF server.

  • Alert A: Serious error (e.g., missed symmetry, impossible bond length). Must fix.

  • Alert B: Potential issue (e.g., high R-factor due to weak crystal). Requires comment in manuscript.

Diagram 2: Validation Logic Tree

Use this logic tree to decide if your structure is publishable.

ValidationTree Start Refinement Complete Rfactor Is R1 < 5%? Start->Rfactor GoF Is GooF near 1.0? Rfactor->GoF Yes FixModel Fix Model / Collect New Data Rfactor->FixModel No (>8%) CheckCIF Run CheckCIF GoF->CheckCIF Yes GoF->FixModel No (<0.8 or >1.2) Alerts Any Level A Alerts? CheckCIF->Alerts Disorder Is Disorder modeled? Alerts->Disorder No Alerts->FixModel Yes Publish Ready for Publication Disorder->Publish Yes/NA

Caption: Decision matrix for validating crystallographic data quality prior to publication.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

  • Spek, A. L. (2020). CheckCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Bosch, E. (2025). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E. [Link]

Comparative Stability Guide: Cyclopentyl vs. Isopropyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the choice between cyclopentyl and isopropyl ether moieties is a critical decision point that impacts metabolic liability, safety, and physicochemical properties.

While both groups introduce lipophilicity and fill hydrophobic pockets, cyclopentyl ether derivatives demonstrate superior stability profiles compared to their isopropyl counterparts. This advantage is twofold:

  • Metabolic Stability: The cyclopentyl ring imposes conformational constraints that sterically hinder Cytochrome P450 (CYP450) access, significantly reducing the rate of oxidative dealkylation (a common "soft spot" for isopropyl groups).

  • Chemical Stability: Cyclopentyl ethers exhibit exceptional resistance to radical-mediated peroxide formation compared to acyclic secondary ethers, enhancing safety in process scale-up.

This guide provides a technical comparison of these two motifs, supported by mechanistic analysis, representative data, and validated experimental protocols.

Part 1: Mechanistic Analysis

Metabolic Stability: The Oxidative Dealkylation Pathway

The primary clearance mechanism for secondary ethers is O-dealkylation driven by CYP450 enzymes. This reaction proceeds via hydrogen atom abstraction (HAT) at the


-carbon.
  • Isopropyl Liability: The methine proton (

    
    ) is highly accessible due to the free rotation of the methyl groups. The resulting radical is stabilized, and the transition state for H-abstraction is low-energy, leading to rapid clearance (
    
    
    
    ).
  • Cyclopentyl Shielding: While also a secondary ether, the cyclopentyl ring's "pucker" conformation creates steric bulk that often impedes the approach of the CYP450 heme iron-oxo species. Furthermore, the "Lipophilic Metabolism Efficiency" (LipMetE) hypothesis suggests that cycloalkyl rings can improve metabolic stability by altering the binding orientation within the active site, preventing the productive geometry required for oxidation.

Visualization: CYP450 O-Dealkylation Mechanism

The following diagram illustrates the mechanistic divergence where steric factors in the cyclopentyl group inhibit the initial H-abstraction step.

G cluster_0 Key Differentiator Substrate Ether Substrate (R-O-CH...) TS Transition State (Steric Check) Substrate->TS Binding CYP CYP450 (FeO)3+ CYP->TS Attack Radical C-Centered Radical (R-O-C•) TS->Radical H-Abstraction (Slow for Cyclopentyl) Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal OH Rebound Products Alcohol + Carbonyl Hemiacetal->Products Spontaneous Collapse

Caption: CYP450-mediated O-dealkylation. The transition state energy is higher for cyclopentyl derivatives due to steric hindrance, reducing intrinsic clearance.

Chemical Stability: Peroxide Formation

Acyclic ethers (like diisopropyl ether) are notorious for forming explosive peroxides upon exposure to air and light. This occurs via radical propagation at the


-carbon.
  • Isopropyl: The open chain allows facile propagation of the radical chain reaction.

  • Cyclopentyl: Cyclopentyl methyl ether (CPME) and related derivatives have been shown to possess exceptional stability against hydrogen abstraction , drastically lowering the rate of peroxide accumulation. This makes cyclopentyl derivatives safer for long-term storage and process heating.

Part 2: Comparative Data Presentation

The following table summarizes the physicochemical and stability differences between isopropyl and cyclopentyl analogs. Data is representative of typical medicinal chemistry "matched molecular pair" (MMP) studies (e.g., PDE4 inhibitors like Rolipram analogs).

FeatureIsopropyl Derivative (

)
Cyclopentyl Derivative (

)
Advantage
Hybridization

(Secondary)

(Secondary, Cyclic)
Neutral
LogP (Lipophilicity) Lower (Baseline)Higher (+0.5 to +0.8 units)Isopropyl (Solubility)
Metabolic

Short (< 30 min)Extended (> 60 min) Cyclopentyl
Intrinsic Clearance (

)
High (Rapid O-dealkylation)Low to Moderate Cyclopentyl
Peroxide Formation High Risk (Requires stabilizers)Negligible (High stability) Cyclopentyl
Rotatable Bonds 2 (High entropy penalty)0 (Rigid)Cyclopentyl (Potency)

Key Insight: While the cyclopentyl group adds lipophilicity (which can theoretically increase non-specific binding), the reduction in metabolic turnover often outweighs this, resulting in better overall drug exposure (AUC).

Part 3: Experimental Protocols

To validate these stability claims in your own series, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic)

Purpose: Determine intrinsic clearance (


) and half-life (

).[1]
  • Preparation:

    • Prepare a 10 mM stock of the test compound (Isopropyl vs. Cyclopentyl analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Protein: 0.5 mg/mL microsomal protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
  • Reaction:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Add test compound (final conc. 1

      
      M) to avoid saturation kinetics.
      
    • Initiate reaction with NADPH.

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Accelerated Peroxide Formation Test (Chemical)

Purpose: Assess safety for scale-up.

  • Setup: Place 10 mL of the ether derivative in a clear glass vial.

  • Stress: Expose to ambient light and air with stirring at 25°C for 7 days. (Optional: Add 10 ppm AIBN as a radical initiator for stress testing).

  • Quantification: Use semi-quantitative peroxide strips (Quantofix) or titration (ASTM E298) daily.

  • Validation: Isopropyl ether typically shows detectable peroxides (>10 mg/L) within 24-48 hours; Cyclopentyl derivatives should remain below detection limits (<1 mg/L) for the duration.

Part 4: Case Study - PDE4 Inhibitors

Context: The development of Phosphodiesterase-4 (PDE4) inhibitors, such as Rolipram , highlights the strategic use of the cyclopentyl ether.

  • The Challenge: Early catechol-based inhibitors with methoxy or isopropoxy groups suffered from rapid metabolic clearance and emetic side effects.

  • The Solution: Replacing the alkyl group with a cyclopentyloxy moiety.

  • Outcome:

    • Potency: The cyclopentyl group perfectly filled the hydrophobic pocket of the PDE4 active site (shape complementarity).

    • Stability: The rigid ring prevented the rapid "metabolic swipe" seen with open chains.

    • Result: Rolipram became the prototype for this class, with the cyclopentyl group becoming a defining pharmacophore for metabolic stability in this chemical series.

References

  • Lipophilic Metabolism Efficiency (LipMetE)

    • Title: Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE).
    • Source: Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Chemical Stability of Cyclopentyl Ethers

    • Title: Cyclopentyl Methyl Ether (CPME): An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
    • Source: ChemSusChem (2019).
    • URL:[Link]

  • Metabolic Mechanisms (CYP450)

    • Title: Mechanisms of Cytochrome P450-Catalyzed Oxidations.[2]

    • Source: ACS Central Science (2015).
    • URL:[Link]

Sources

Reference Standards for 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phosphodiesterase-4 (PDE4) inhibitors and related nitro-aryl ether pharmacophores, 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene serves as a critical synthetic intermediate. Its quality directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs) such as Rolipram analogs.

However, a standardized "Certified Reference Material" (CRM) for this specific intermediate is rarely available off-the-shelf. Researchers often default to "Research Grade" catalog chemicals, introducing unquantified risks regarding potency, counter-ion presence, and moisture content.

This guide objectively compares the performance of Commercial Research Grade materials against In-House Qualified Primary Standards , providing experimental protocols to characterize this molecule to ISO 17034-aligned rigor.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene[1]

  • CAS Number: 1355247-04-9 (varies by vendor/salt form)

  • Molecular Formula: C₁₁H₁₂ClNO₃

  • Molecular Weight: 241.67 g/mol [2]

  • Key Structural Features:

    • Cyclopentyloxy Group: Lipophilic ether linkage; prone to hydrolysis under strong acidic conditions.

    • Nitro Group: Strong UV chromophore (absorbance ~260–270 nm); susceptible to reduction.

    • Chloro Substituent: Provides distinct mass spectral isotope pattern (

      
      Cl/
      
      
      
      Cl ratio ~3:1).
Synthesis & Impurity Landscape

Understanding the synthesis is prerequisite to selecting the right standard. This molecule is typically synthesized via Williamson ether synthesis :



Common Impurities:

  • 2-Chloro-5-nitrophenol: Unreacted starting material (polar, acidic).

  • Cyclopentene: Elimination product of cyclopentyl bromide (volatile).

  • Bis-alkylation byproducts: Rare, but possible if the chloro group is displaced (SNAr) under harsh conditions.

Part 2: Comparative Analysis of Reference Standard Grades

The following table contrasts the typical attributes of a commercial catalog chemical versus a material fully characterized as a Primary Reference Standard.

Table 1: Performance Comparison of Standard Grades

FeatureOption A: Commercial Research Grade Option B: Qualified Primary Standard
Purity Definition "Area %" by HPLC (often ignores water/solvents)Mass Balance Purity (100% - Impurities - Water - Residual Solvents)
Typical Purity 95.0% – 97.0%> 99.5% (with uncertainty budget)
Water Content Rarely reported (hygroscopic risk)Measured via Karl Fischer (KF) titration
Identification 1H-NMR onlyOrthogonal: 1H-NMR, 13C-NMR, MS, IR
Intended Use Early synthesis screeningGMP release testing, quantitative bioassays
Risk Factor High: Potency errors can shift IC50 values by >10%.Low: Traceable accuracy ensures reproducibility.
Decision Framework: When to Upgrade?

The following logic flow helps determine the necessary rigor for your reference standard based on the development stage.

StandardSelection Start Select Application Discovery Early Discovery / HTS Start->Discovery Optimization Lead Optimization / SAR Start->Optimization Development GLP Tox / GMP Manufacture Start->Development CatGrade Use Commercial Research Grade (Verify Identity by NMR) Discovery->CatGrade Speed Priority InHouse Generate In-House Primary Standard (Full Characterization) Optimization->InHouse Accuracy Priority Development->InHouse Regulatory Requirement CatGrade->InHouse If Purity < 95% or Results Ambiguous

Figure 1: Decision matrix for selecting reference standard grade based on research phase.

Part 3: Experimental Protocols for Characterization

To qualify a batch of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene as a reference standard (Option B), the following protocols must be executed.

Protocol 1: Purity Assessment via HPLC-UV

This method separates the lipophilic target from the polar phenolic precursor.

  • Instrument: HPLC or UPLC with PDA/UV detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Nitro group max) and 280 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 50 Initial hold (elute polar phenols)
10.0 90 Ramp to elute lipophilic ether
12.0 90 Wash
12.1 50 Re-equilibration

| 15.0 | 50 | End |

Acceptance Criteria:

  • Main peak retention time: ~6–8 mins (dependent on system).

  • Resolution (

    
    ) between Main Peak and Phenol Impurity > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Protocol 2: Structural Confirmation (NMR & MS)

1. 1H-NMR Spectroscopy (DMSO-d6, 400 MHz):

  • Aromatic Region (7.5–8.5 ppm): Look for the 1,2,4-substitution pattern. The proton ortho to the nitro group will be deshelded.

  • Ether Linkage (4.9–5.1 ppm): A distinct multiplet (1H) corresponding to the CH of the cyclopentyl ring attached to oxygen.

  • Cyclopentyl Ring (1.5–1.9 ppm): Multiplets corresponding to the 8 methylene protons (

    
    ).
    

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI Positive or APCI.

  • Target Ion:

    
     Da.
    
  • Isotope Confirmation: Verify the Chlorine isotope signature. The intensity of the M+2 peak (244.06) should be approximately 33% of the M peak (242.06).

Part 4: Analytical Workflow Diagram

The following diagram illustrates the self-validating workflow required to establish the "Mass Balance Purity" of the standard.

Workflow RawMaterial Raw Material (1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene) TGA TGA / KF Titration (Volatiles & Water) RawMaterial->TGA ROI Residue on Ignition (Inorganic Impurities) RawMaterial->ROI HPLC HPLC-UV (Chromatographic Purity) RawMaterial->HPLC Calc Mass Balance Calculation P = (100 - %H2O - %Solv - %Inorg) × %HPLC TGA->Calc ROI->Calc HPLC->Calc FinalStd Qualified Reference Standard (Assigned Potency) Calc->FinalStd

Figure 2: Mass balance approach for assigning potency to the reference standard.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.

  • Sigma-Aldrich. 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene Product Specification. Accessed 2024.[2]

  • Vibrant Pharma. 2-Chloro-1-(cyclopentyloxy)-4-nitrobenzene Catalog Entry. Accessed 2024.[2]

  • PubChem. 2-Chloro-5-nitrophenol (Precursor) Compound Summary. National Library of Medicine.

  • ChromaDex. Tech Tip: Reference Standards Product Grades & ISO 17034.

Sources

Thermodynamic Truth vs. Visual Compliance: A Comparative Guide to Melting Point & Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Purity Assessment Protocols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the melting point (MP) is often dismissed as a rudimentary check. This is a mistake. When executed with thermodynamic rigor, MP determination is the most cost-effective first line of defense against impure synthesis and polymorphic ambiguity.

This guide contrasts the two dominant methodologies: Capillary Transmission (USP <741>) and Differential Scanning Calorimetry (DSC) . While the former offers regulatory compliance and visual confirmation, the latter provides a quantitative thermodynamic assessment of purity. This document details the protocols, physics, and decision-making frameworks required to elevate these techniques from simple checks to robust analytical tools.

Part 1: Theoretical Framework
The Physics of Impurity

Melting point depression is not merely a physical observation; it is an entropy-driven phenomenon governed by the Gibbs-Thomson and Van’t Hoff relationships.

In a pure crystal, the lattice collapses at a sharp, specific temperature (


) where the Gibbs free energy of the solid equals that of the liquid (

). Impurities disrupt this lattice.[1] As the crystal melts, impurities concentrate in the liquid phase, increasing the entropy of the liquid and lowering the chemical potential. This requires a lower temperature to maintain equilibrium with the remaining solid.

The Senior Scientist’s Insight:

"Don't just look for the 'melt.' Watch the range. A pure compound melts sharply (typically < 1°C range). A wide range (> 2°C) is the thermodynamic signature of impurity or solvent inclusion (pseudopolymorphs)."

MP_Depression_Logic Figure 1: Thermodynamic cascade of melting point depression caused by impurities. Impurity Impurity Presence Lattice Crystal Lattice Disruption Impurity->Lattice Entropy Increased Liquid Phase Entropy Lattice->Entropy ChemPot Lowered Chemical Potential (Liquid) Entropy->ChemPot Equilibrium Solid-Liquid Equilibrium Shift ChemPot->Equilibrium Result Melting Point Depression (Lower T, Wider Range) Equilibrium->Result

Part 2: Technology Comparison
FeatureCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (Onset to Clear Point)Enthalpy of Fusion (

) & Onset Temperature
Purity Calculation Qualitative (Pass/Fail based on range)Quantitative (Mol% via Van't Hoff)
Sample Required 1–3 mg (Destructive)1–5 mg (Destructive)
Precision

to


(Thermally controlled)
Regulatory Standard for ID (USP, Ph. Eur.)Standard for Purity (ASTM E928)
Weakness Subjective (if manual); Thermal lagCost; Fails if impurity forms solid solution
Part 3: Experimental Protocols
Protocol A: High-Precision Capillary Method (USP <741> Class Ia)

Best for: Routine QC, Identification, Regulatory Compliance.

The "Self-Validating" System: Before running samples, verify the system state using a Certified Reference Standard (CRS) (e.g., Caffeine USP, MP 236.0°C). If the CRS reads outside the tolerance (


), the block requires recalibration.

Step-by-Step Workflow:

  • Sample Comminution: Grind the dry sample into a fine, homogeneous powder.

    • Why: Coarse particles create air pockets, acting as insulators that cause thermal lag and artificially high readings.

  • Capillary Charging: Load the powder into a USP-compliant capillary (0.8–1.2 mm ID).

  • Packing (Critical Step): Tap the capillary on a hard surface or use a drop-tube to pack the sample to a height of 2.5–3.5 mm .[2]

    • Why: Loose packing causes uneven heat transfer. The "clear point" will be delayed, widening the range.

  • The Ramp:

    • Rapid Heat: Ramp to

      
       below the expected MP.
      
    • Equilibrium Ramp: Slow the heating rate to 1.0°C/min .

    • Why: Faster rates (e.g., 3°C/min) overdrive the sample temperature relative to the sensor, resulting in "overshoot" errors.

  • Observation:

    • Record Onset Point: The collapse of the solid column (wetting).

    • Record Clear Point: The complete disappearance of turbidity.

Protocol B: DSC Purity Determination (ASTM E928)

Best for: High-value R&D, Quantitative Purity Assessment (>98.5%).

The "Self-Validating" System: The Van't Hoff plot must be linear. If the plot of


 vs. 

curves significantly, it indicates either a "solid solution" formation (method invalid) or incorrect baseline integration (requires correction).

Step-by-Step Workflow:

  • Instrument Prep: Calibrate Temperature (Indium/Zinc) and Enthalpy (Indium). Purge with dry Nitrogen (50 mL/min).

  • Sample Encapsulation: Weigh 1–3 mg of sample into an aluminum pan.

    • Why: Large masses create thermal gradients. Small masses ensure the sample temperature tracks the furnace temperature (

      
      ).
      
  • Crimping: Hermetically seal the pan to prevent sublimation.

    • Why: Sublimation absorbs heat (endothermic), distorting the melting baseline and invalidating the

      
       calculation.
      
  • The Run: Heat at 0.5°C to 0.7°C/min through the melting transition.

    • Note: This is slower than standard DSC runs (10°C/min) to maintain thermodynamic equilibrium.

  • Data Processing: Integrate the melting peak to determine the total Enthalpy of Fusion (

    
    ).
    
Part 4: Data Analysis & Purity Calculation

The DSC purity assessment relies on the Van't Hoff Equation for impurity determination:



  • 
    : Sample Temperature
    
  • 
    : Melting point of pure substance[1][3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Gas Constant[4]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Mole fraction of impurity[4]
    
  • 
    : Fraction of sample melted
    

The Calculation Logic:

  • The software divides the melting peak into partial areas to calculate

    
     (fraction melted) at various temperatures (
    
    
    
    ).
  • It plots ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (y-axis) vs. 
    
    
    
    (x-axis).[4]
  • Slope: The slope of this line relates directly to the impurity concentration (

    
    ). A steeper slope indicates higher impurity.
    
  • Y-Intercept: Extrapolating to

    
     gives the theoretical melting point of the 100% pure substance (
    
    
    
    ).

DSC_Workflow Figure 2: DSC Purity Calculation Workflow (ASTM E928). Start DSC Raw Data (Endothermic Peak) Integrate Integrate Peak (Total Enthalpy) Start->Integrate Partial Calculate Partial Areas (Fraction F) Integrate->Partial Plot Plot Ts vs 1/F (Van't Hoff) Partial->Plot Linearize Linearization Correction (Pre-melting) Plot->Linearize Non-linear? Result Calculate Slope (= Purity %) Plot->Result Linear Linearize->Result

Part 5: Comparative Performance Data

The following table simulates a comparison of a pharmaceutical intermediate (Benzoic Acid derivative) spiked with known impurities to demonstrate the sensitivity of each method.

Sample ConditionCapillary Range (°C)DSC Purity (Calculated)Interpretation
Pure Reference 122.1 – 122.6 (Sharp)99.92 mol%High crystalline order.
0.5% Impurity 121.5 – 122.4 (Broadened)99.48 mol%Capillary detects broadening; DSC quantifies it accurately.
2.0% Impurity 119.8 – 121.9 (Depressed)98.10 mol%Capillary shows clear depression; DSC confirms <98.5% (Limit of Method).
Damp (Solvent) 118.0 – 121.0 (Very Broad)N/A (Broad Endotherm)Solvent evaporation interferes with DSC heat flow. Capillary range is diagnostic.
Senior Scientist Recommendations
  • For Release Testing: Use Capillary (Class Ia) . It is robust, compliant, and sufficient for confirming identity against a standard.

  • For Process Development: Use DSC . When optimizing a crystallization step, you need to know if you moved from 99.1% to 99.6% purity. Capillary methods cannot resolve this difference; DSC can.

  • The "Solid Solution" Trap: If your impurity fits into the crystal lattice without disrupting it (isomorphous), it will not cause melting point depression. Both methods will fail to detect it. Always cross-validate with HPLC for new chemical entities (NCEs).

References
  • ASTM International. ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

Sources

Safety Operating Guide

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: The "Why" Before the "How"

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is not a generic solvent; it is a highly functionalized intermediate, often encountered in the synthesis of PDE4 inhibitors (e.g., Rolipram analogs). As a Senior Application Scientist , I urge you to look beyond the "Toxic" label. This molecule combines three distinct hazard vectors that dictate its disposal:

  • The Nitro Group (

    
    ):  A latent oxidizer that provides thermal instability potential.
    
  • The Aryl Chloride (

    
    ):  Activated by the para-nitro group, this chloride is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). Crucial Implication: Mixing this waste with strong nucleophiles (e.g., waste streams containing aliphatic amines or hydroxides) can trigger uncontrolled exothermic reactions.
  • The Halogen Content: Mandates segregation from non-halogenated waste streams to comply with EPA/RCRA incineration protocols (preventing dioxin formation without scrubbers).

This guide replaces generic advice with a chemically grounded, self-validating disposal system.

Hazard Profiling & Chemical Identity

Before disposal, verify the material identity. Misidentification leads to dangerous waste stream incompatibility.

Property Data / Characteristic
Chemical Name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
Functional Class Halogenated Nitroaromatic Ether
Physical State Solid (typically yellow/crystalline)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitizer , Aquatic Toxicity
Combustion Byproducts Nitrogen Oxides (

), Hydrogen Chloride (

), Phosgene (

)
Reactivity Alert

Active:
Reacts with strong bases/nucleophiles.[1] Incompatible with Reducing Agents.

Waste Segregation & Compatibility Logic

The most common laboratory error is placing this compound in a generic "Organic Solid" bin. Because of the activated chloride, it must be isolated from reactive species.

The Segregation Protocol
  • DO NOT mix with:

    • Strong Bases (NaOH, KOH)

      
       Risk of hydrolysis/substitution exotherms.
      
    • Reducing Agents (NaBH4, Hydrazine)

      
       Risk of reducing the nitro group (exothermic/toxic aniline formation).
      
    • Oxidizers

      
       Although it is a nitro compound, it is organic fuel; adding oxidizers increases fire risk.
      
  • DO segregate into:

    • Solid Waste: "Toxic, Halogenated Solids."

    • Liquid Waste (if dissolved): "Halogenated Organic Solvents."

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Material: 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet BinA BIN A: Toxic Halogenated Solids (RCRA Listed/Characteristic) Solid->BinA Double Bag & Tag SolventCheck Solvent Type? Solution->SolventCheck HalogenatedSolvent DCM, Chloroform, etc. SolventCheck->HalogenatedSolvent Halogenated NonHalogenatedSolvent MeOH, EtOAc, Acetone SolventCheck->NonHalogenatedSolvent Non-Halogenated BinB BIN B: Halogenated Solvent Waste (High BTU Incineration) HalogenatedSolvent->BinB BinC BIN C: Mixed Organic Waste (Label as Containing Halogens) NonHalogenatedSolvent->BinC MUST flag Halogen content for incinerator compliance

Figure 1: Decision logic for segregating 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene waste. Note the critical requirement to flag halogen content even in non-halogenated solvents to protect downstream incineration equipment.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Isolate the compound to prevent environmental leaching and ensure high-temperature destruction.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Use a fume hood to avoid inhaling dust.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if moisture is present (corrosion risk from potential hydrolysis to HCl).

  • Packaging:

    • Place the solid into a primary sealable bag or jar.

    • Label this primary container: "Toxic - Halogenated Nitroaromatic."

    • Place the primary container into the satellite accumulation area drum designated for Solid Hazardous Waste .

  • Labeling: The waste tag must list the full chemical name. Do not use abbreviations like "Nitro-intermediate."

    • Hazard Checkboxes: Toxic, Irritant.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent cross-reactivity in the solvent waste drum.

  • Quenching (If reactive reagents are present):

    • If the reaction mixture contains residual strong bases (e.g., NaH, LDA), quench carefully with a mild acid (e.g., saturated NH4Cl) before adding to the waste stream.

    • Why? To prevent the

      
       reaction described in Section 1 from occurring in the waste drum.
      
  • Solvent Compatibility:

    • This compound is compatible with standard halogenated waste streams (Dichloromethane, Chloroform).

    • Warning: Do not pour into a "Non-Halogenated" drum (e.g., Acetone/Ethanol only) unless your facility's EHS protocols explicitly allow "trace halogens" in that stream. The presence of the Chlorine atom usually mandates the "Halogenated" stream to ensure proper scrubbing of HCl during incineration.

Emergency Response: Spills and Exposure

In the event of a spill, speed and containment are vital to prevent the material from entering drains (H411 - Toxic to aquatic life).[1]

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE (If dust is airborne) PPE 2. DON PPE (Resp. protection if powder) Alert->PPE Contain 3. CONTAIN Do not let enter drains PPE->Contain Clean 4. CLEANUP Wet wipe method (Avoid Dust) Contain->Clean Disposal 5. DISPOSE As Hazardous Solid Waste Clean->Disposal

Figure 2: Immediate response protocol for solid or liquid spills. Emphasis is placed on preventing dust generation and aquatic release.[1][3]

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water or ethanol) to suppress dust, then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible + nitro compound = fire risk).

  • Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous waste.

Regulatory & Compliance Framework (E-E-A-T)

As a scientist, you are the first line of defense against regulatory non-compliance.

  • RCRA (USA): This material likely falls under "Characteristic Hazardous Waste" (Toxic/Reactive) or specific "P" or "U" listings depending on the exact formulation context. It must be treated via Incineration (Best Demonstrated Available Technology - BDAT).

  • Incineration Requirement: Because of the Chlorine and Nitro groups, this waste must be incinerated at temperatures >1000°C with secondary combustion chambers and acid gas scrubbers to neutralize the HCl and NOx produced [1].

  • Drain Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life with long-lasting effects (GHS H411) [2].

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press (2011). Available at: [Link]

Sources

Personal protective equipment for handling 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene .[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . This compound combines a nitroaromatic core (toxicity/energetics) with a lipophilic ether tail (enhanced skin permeation), requiring a specific, tiered safety approach.[1]

Part 1: Hazard Profiling & Risk Logic

To handle this chemical safely, you must understand why it is dangerous. The molecule features three distinct hazard vectors:

  • The Nitro Group (-NO₂):

    • Mechanism: Nitroaromatics are classic methemoglobinemia inducers.[1] Upon absorption, they oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.[1]

    • Operational Implication: Cyanosis (blue lips/fingernails) is a delayed symptom.[1] You cannot rely on immediate pain signals to detect exposure.[1]

  • The Cyclopentyloxy Group (-O-C₅H₉):

    • Mechanism: This lipophilic ether chain significantly increases the molecule's solubility in lipids compared to simple methoxy analogs.[1]

    • Operational Implication: It acts as a "Trojan horse," facilitating rapid dermal absorption of the toxic nitro-chloro core.[1] Standard latex gloves are insufficient. [1]

  • The Chloro Substituent (-Cl):

    • Mechanism: Activated by the nitro group (ortho/para positioning), the chlorine atom is susceptible to nucleophilic aromatic substitution.[1]

    • Operational Implication: The compound is reactive toward biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer and mutagen.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE is selected based on the specific permeation risks of lipophilic nitroaromatics.

Category Requirement Scientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Silver Shield® (Laminate) or Thick Nitrile (8 mil+)The cyclopentyloxy tail permeates thin nitrile.[1] Laminate films provide a chemical barrier against aromatic solvents and nitro compounds.[1]
Respiratory P100 / N95 (if outside hood) Primary:[1] Handling strictly in Fume Hood.[1][2]Solid dust is the primary inhalation vector.[1] If the hood sash must be raised >18 inches, a powered air-purifying respirator (PAPR) is recommended.[1]
Eye/Face Chemical Splash Goggles (Not just safety glasses)Crystalline solids can "jump" due to static.[1] Goggles seal the eyes from dust ingress, preventing mucosal absorption.[1]
Body Tyvek® Lab Coat (Disposable) + Chemical ApronCotton coats absorb liquids and hold them against the skin.[1] Tyvek repels dust and incidental splashes.[1]

Part 3: Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated, generating invisible micro-dust.[1]

  • Static Control: Nitroaromatic solids are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.[1]

  • The "Boat-to-Flask" Method:

    • Tare a glass weighing boat (avoid plastic if possible to reduce static).[1]

    • Weigh the solid inside the fume hood.[1] Never weigh on an open bench.

    • Transfer the solid directly into the reaction vessel.[1]

    • Immediate Decontamination:[1] Rinse the weighing boat with the reaction solvent into the flask.[1] Do not discard a "dusty" boat into the trash.

B. Reaction Setup
  • Solvent Selection: Avoid using DMSO or DMF if possible, as these solvents act as carriers, further accelerating skin absorption of the nitro compound.[1] Use Toluene or DCM if chemistry permits, but maintain strict hood discipline.[1]

  • Temperature Control: Nitro compounds can be energetic.[1][3] Ensure the reaction vessel is equipped with a reflux condenser before heating.[1] Do not heat to dryness.[1]

C. Spill Management Decision Tree

Visualizing the decision process prevents panic-induced errors.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Powder/Crystal MajorLiquid Liquid / Large Scale (>5g) Assess->MajorLiquid Solution/Large Qty Action1 Isolate Area Alert Lab Personnel MinorSolid->Action1 Action4 Evacuate Lab Call EH&S MajorLiquid->Action4 Action2 Dampen with inert solvent (prevent dust) Action1->Action2 Action3 Scoop into HazWaste Double Bag Action2->Action3 Decon Wipe Surface with Ethanol -> Soap/Water Action3->Decon

Figure 1: Decision logic for spillage of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene. Note that "Dampening" is crucial to prevent airborne dust.

Part 4: Waste Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life with long-lasting effects.[1][2]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Nitroaromatic." [1]

  • Liquid Waste: Combine with compatible organic solvents (non-halogenated preferred for incineration cost, but halogenated if DCM was used).[1]

  • Container Rinse: Triple rinse all glassware with acetone.[1] Collect the first two rinses as hazardous waste. Only the third rinse can go to general solvent waste.[1]

  • Destruction (Incineration): The ultimate disposal method is high-temperature incineration equipped with scrubbers for NOx and HCl gases.[1] Ensure your waste contractor is aware of the chlorine and nitro content.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6945, 1-Chloro-2-nitrobenzene (Structural Analog).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.